4-Iodo-m-xylene
Description
Properties
IUPAC Name |
1-iodo-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQJAMHYKQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063356 | |
| Record name | Benzene, 1-iodo-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-28-2 | |
| Record name | 1-Iodo-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-iodo-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-iodo-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-iodo-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodo-m-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L963Q2G47M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 4-Iodo-m-xylene (CAS 4214-28-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-m-xylene (CAS 4214-28-2), a key chemical intermediate in various synthetic applications. This document details its physicochemical properties, safety and handling protocols, and its role in the synthesis of specialized inhibitors.
Core Properties and Specifications
This compound, also known as 1-Iodo-2,4-dimethylbenzene, is a clear yellow liquid.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4214-28-2 | [1][3][4] |
| Molecular Formula | C₈H₉I | [1][3][4] |
| Molecular Weight | 232.06 g/mol | [1][4] |
| Density | 1.628 g/mL at 25 °C | [1] |
| Boiling Point | 231-232 °C | [3] |
| 105-106 °C at 5 mm Hg | [1] | |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | 1.598 | [3] |
| Solubility | Not miscible or difficult to mix in water. | [2][3][5] |
| Physical State | Liquid | [1][2][6] |
| Appearance | Clear yellow liquid | [1][2] |
| Storage | Store in a dark place, sealed in a dry, room temperature environment. It is light-sensitive. | [6] |
Spectroscopic Data
While specific spectra are not provided, typical spectroscopic data for a compound with this structure would include:
-
¹H NMR: Peaks corresponding to two distinct methyl groups and three aromatic protons.
-
¹³C NMR: Signals for eight distinct carbon atoms, including two methyl carbons and six aromatic carbons (four substituted and two unsubstituted).
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching within the aromatic ring.
Synthesis and Reactivity
This compound is a versatile reactant in organic synthesis. A common application is its use in the preparation of paralog-selective Hsp90 inhibitors.[5][7][8] The iodine substituent makes it suitable for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of more complex molecules in drug discovery.
Illustrative Synthetic Pathway
The following diagram illustrates a generalized workflow for a Suzuki coupling reaction involving this compound.
Experimental Protocol: Suzuki Coupling
The following is a generalized experimental protocol for a Suzuki coupling reaction using this compound. Researchers should adapt this protocol based on the specific boronic acid or ester being used.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent, such as toluene or dioxane, followed by an aqueous solution of a base, typically sodium carbonate (2 M solution, 2.0 eq) or potassium phosphate.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Safety and Handling
This compound presents several hazards that require careful handling in a laboratory setting.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
Aggregated GHS information from multiple sources.[4]
Personal Protective Equipment (PPE) and Handling Precautions
A logical workflow for handling this compound is outlined below.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.
This document is intended for informational purposes for trained professionals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | C8H9I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. This compound CAS#: 4214-28-2 [m.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. This compound, 98% | CymitQuimica [cymitquimica.com]
physical and chemical properties of 1-iodo-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2,4-dimethylbenzene, also commonly known as 4-iodo-m-xylene, is an important halogenated aromatic compound. Its chemical formula is C₈H₉I, and it has a molecular weight of approximately 232.06 g/mol .[1][2][3] This organoiodide serves as a versatile intermediate and building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its utility is significant in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications. This document provides a comprehensive overview of its physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and a representative chemical reaction.
Physical Properties
The physical characteristics of 1-iodo-2,4-dimethylbenzene are summarized in the table below. The compound is typically a liquid at room temperature, with a color ranging from light yellow to red.[4]
| Property | Value | Reference |
| CAS Number | 4214-28-2 | [1][2] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][3] |
| Appearance | Light yellow to red clear liquid | |
| Boiling Point | 230-233 °C (at 760 mmHg) | |
| Density | ~1.6 g/cm³ | [5] |
| LogP (Octanol/Water) | 2.908 | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup |
Chemical Properties and Reactivity
1-Iodo-2,4-dimethylbenzene exhibits reactivity typical of an aryl iodide. The presence of the iodine atom makes the aromatic ring susceptible to a variety of transformations.
-
Structure: The molecule consists of a benzene ring substituted with an iodine atom at position 1, and two methyl groups at positions 2 and 4. The electron-donating nature of the two methyl groups can influence the reactivity of the C-I bond.
-
Reactivity: The carbon-iodine bond is the primary site of reactivity. This bond is relatively weak compared to C-Br and C-Cl bonds, making 1-iodo-2,4-dimethylbenzene an excellent substrate for oxidative addition in transition metal-catalyzed cross-coupling reactions. It is widely used in reactions such as:
-
Suzuki Coupling (with boronic acids)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (with amines)
-
Grignard Reagent Formation (via reaction with magnesium)
-
-
Storage: It should be stored at approximately 4°C, protected from light, to prevent degradation.[1]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1-iodo-2,4-dimethylbenzene.
| Data Type | Key Features | Reference |
| ¹H NMR | Data available, specific shifts depend on solvent. | [6] |
| ¹³C NMR | Data available. | [6] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 232. | [6][7] |
| Infrared (IR) Spectroscopy | Data available from NIST and other databases. | [2][7] |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of 1-iodo-2,4-dimethylbenzene are provided below.
Protocol 1: Synthesis of 1-Iodo-2,4-dimethylbenzene via Electrophilic Iodination
This protocol describes a general method for the direct iodination of an aromatic ring using molecular iodine, which can be adapted from similar procedures.[8]
Objective: To synthesize 1-iodo-2,4-dimethylbenzene from 2,4-dimethylbenzene (m-xylene).
Materials:
-
2,4-dimethylbenzene (m-xylene)
-
Iodine (I₂)
-
Polymer-loaded periodate or another suitable oxidizing agent (e.g., nitric acid, periodic acid)
-
Acetonitrile (solvent)
-
Sodium bisulfite solution (1 M)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzene (1 mmol) in acetonitrile (10 mL).
-
Add molecular iodine (I₂) (1 mmol).
-
Add the oxidizing agent, such as polymer-loaded periodate (1.05 mmol), to the solution.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent like 9:1 hexane/ethyl acetate.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
To the filtrate, add 1 M sodium bisulfite solution dropwise until the color of excess iodine disappears.
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-iodo-2,4-dimethylbenzene.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a representative Suzuki coupling reaction using 1-iodo-2,4-dimethylbenzene as the aryl halide substrate.
Objective: To synthesize 2,4-dimethyl-1,1'-biphenyl by coupling 1-iodo-2,4-dimethylbenzene with phenylboronic acid.
Materials:
-
1-Iodo-2,4-dimethylbenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-2,4-dimethylbenzene (1 mmol), phenylboronic acid (1.2 mmol), and the base (2-3 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100°C) for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 2,4-dimethyl-1,1'-biphenyl.
Safety and Handling
1-Iodo-2,4-dimethylbenzene is associated with certain hazards and should be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.[9]
-
-
Storage: The compound is combustible and should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed in a dry, well-ventilated place.
References
- 1. chemscene.com [chemscene.com]
- 2. Benzene, 1-iodo-2,4-dimethyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. innospk.com [innospk.com]
- 6. 4-Iodo-1,2-dimethylbenzene | C8H9I | CID 141646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-iodo-2,4-dimethyl- [webbook.nist.gov]
- 8. 4-Iodo-1,2-dimethylbenzene | 31599-61-8 [chemicalbook.com]
- 9. 1-Iodo-3,4-dimethylbenzene 99 31599-61-8 [sigmaaldrich.com]
4-Iodo-m-xylene molecular weight and formula
An In-depth Technical Guide to 4-Iodo-m-xylene
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Data
This compound, also known by its IUPAC name 1-Iodo-2,4-dimethylbenzene, is an important reactant in organic synthesis.[1][2] It is notably used in the preparation of paralog-selective Hsp90 inhibitors.[2][3][4][5]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C8H9I | [1][2][3][6][7] |
| Molecular Weight | 232.06 g/mol | [1][2][3][6][7] |
| CAS Number | 4214-28-2 | [1][2][3][6][8] |
| Purity | >98.0% (GC) | [8] |
| Physical State | Liquid (at 20°C) | [8] |
| IUPAC Name | 1-iodo-2,4-dimethylbenzene | [1] |
Experimental Protocol: Synthesis of an Iodo-Xylene Isomer
Materials:
-
p-Xylene
-
Trifluoroacetic acid
-
Thallium(III) trifluoroacetate
-
Diethyl ether
-
Potassium iodide
-
Sodium bisulfite
-
10% aqueous Sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of thallium(III) trifluoroacetate in trifluoroacetic acid is prepared in a round-bottomed flask with vigorous stirring.[9]
-
p-Xylene is added to the solution, and the mixture is stirred.[9]
-
The trifluoroacetic acid is removed using a rotary evaporator. The residue is then dissolved in diethyl ether and the solvent is evaporated again. The resulting solid is redissolved in diethyl ether.[9]
-
An aqueous solution of potassium iodide is added to the ether solution under ice cooling.[9]
-
The dark suspension is stirred vigorously, followed by the addition of a sodium bisulfite solution.[9]
-
The resulting yellow thallium(I) iodide precipitate is removed by filtration and washed with diethyl ether.[9]
-
The aqueous layer is separated and extracted with diethyl ether.[9]
-
The combined ether extracts are washed with aqueous sodium hydroxide and then with water.[9]
-
The ether solution is dried over anhydrous magnesium sulfate, and the ether is removed on a rotary evaporator.[9]
-
The final product, 2-iodo-p-xylene, is purified by distillation under reduced pressure.[9]
Visualized Workflow: Synthesis of an Iodo-Xylene
The following diagram illustrates the key stages in the synthesis of an iodo-xylene, based on the protocol described above.
Caption: Synthesis workflow for an iodo-xylene isomer.
Safety and Handling
This compound is associated with several hazards. It is known to cause skin irritation and serious eye irritation.[1][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10] The compound is also noted to be light-sensitive, and storage in a cool, dark place is recommended.[8]
References
- 1. This compound | C8H9I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. usbio.net [usbio.net]
- 4. This compound, 98% | CymitQuimica [cymitquimica.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. This compound | 4214-28-2 [chemicalbook.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | 4214-28-2 | TCI AMERICA [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4214-28-2 Name: this compound [xixisys.com]
IUPAC name for 4-Iodo-m-xylene
An In-depth Technical Guide to 1-Iodo-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2,4-dimethylbenzene, commonly known in the literature as 4-Iodo-m-xylene, is an important halogenated aromatic hydrocarbon. Its structural features, particularly the presence of an iodine atom and two methyl groups on the benzene ring, make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance in research and drug development. The iodine substituent serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Chemical Identity and Properties
The nomenclature and physical characteristics of 1-Iodo-2,4-dimethylbenzene are summarized below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-iodo-2,4-dimethylbenzene[1].
| Identifier | Value | Reference |
| IUPAC Name | 1-Iodo-2,4-dimethylbenzene | [1] |
| Common Name | This compound | [1][2][3] |
| Synonyms | 2,4-Dimethyliodobenzene, 1,3-Dimethyl-4-iodobenzene | [2][4] |
| CAS Number | 4214-28-2 | [1][2][3] |
| Molecular Formula | C₈H₉I | [1][2][5] |
| Molecular Weight | 232.06 g/mol | [1][2][5][6] |
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Clear yellow to brown liquid | [2] |
| Density | 1.628 g/mL at 25 °C | [2][3] |
| Boiling Point | 105-106 °C at 5 mmHg | [2][3] |
| Melting Point | -2.9°C (estimate) | [3] |
| Flash Point | >230 °F (>110 °C) | [2][3] |
| Refractive Index (n²⁰/D) | 1.598 | [3] |
| SMILES | IC1=C(C=C(C=C1)C)C | [2] |
Experimental Protocols
Synthesis of 1-Iodo-2,4-dimethylbenzene via Electrophilic Iodination
A common method for the synthesis of aryl iodides is the direct iodination of the corresponding aromatic hydrocarbon using an iodine source and an oxidizing agent. The following protocol is a general procedure adapted for the synthesis of 1-Iodo-2,4-dimethylbenzene from m-xylene.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Iodine (I₂)
-
Polymer-loaded periodate or another suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide)
-
Acetonitrile (solvent)
-
Sodium bisulfite solution (1 M)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of m-xylene (1 mmol) in acetonitrile (10 mL), sequentially add iodine (1 mmol) and polymer-loaded periodate (1.05 mmol).
-
Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the polymer support.
-
Quench the excess iodine in the filtrate by adding 1 M sodium bisulfite solution dropwise until the color disappears.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure 1-iodo-2,4-dimethylbenzene.
This protocol is adapted from a general method for the iodination of substituted benzenes.
Applications in Organic Synthesis and Drug Development
1-Iodo-2,4-dimethylbenzene is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.
1. Cross-Coupling Reactions: Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for constructing complex molecular skeletons. For instance, in a Sonogashira coupling, 1-iodo-2,4-dimethylbenzene can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a disubstituted alkyne. This transformation is crucial in the synthesis of natural products, polymers, and pharmaceutical agents.
2. Pharmaceutical and Agrochemical Synthesis: The compound serves as a key intermediate in the synthesis of various biologically active molecules. It is a reactant used in preparing paralog-selective Hsp90 inhibitors, which are of interest in cancer therapy[6]. The 2,4-dimethylphenyl moiety introduced from this reagent can be found in the core structures of various pharmaceutical and agrochemical compounds[7].
3. Materials Science: Derivatives of 1-iodo-2,4-dimethylbenzene are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, where the substituted aromatic core can be functionalized to tune the material's electronic and photophysical properties[7].
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Iodo-2,4-dimethylbenzene.
Caption: General workflow for the synthesis of 1-Iodo-2,4-dimethylbenzene.
Sonogashira Coupling Pathway
This diagram shows the catalytic cycle for the Sonogashira coupling of 1-Iodo-2,4-dimethylbenzene with a terminal alkyne.
Caption: Catalytic cycle of a Sonogashira cross-coupling reaction.
Safety Information
1-Iodo-2,4-dimethylbenzene is classified as an irritant. Appropriate safety precautions should be taken when handling this chemical.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.
Conclusion
1-Iodo-2,4-dimethylbenzene is a cornerstone intermediate for synthetic chemists in academia and industry. Its utility in forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling chemistries ensures its continued importance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Understanding its properties, synthetic routes, and reaction pathways is crucial for leveraging its full potential in research and development.
References
- 1. This compound | C8H9I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound CAS#: 4214-28-2 [m.chemicalbook.com]
- 4. 1,3-Dimethyl-4-iodobenzene | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. GSRS [precision.fda.gov]
- 6. usbio.net [usbio.net]
- 7. innospk.com [innospk.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-m-xylene (also known as 1-iodo-2,4-dimethylbenzene), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a quick reference for researchers. Each spectroscopic technique offers a unique fingerprint of the molecule, and together they provide a complete picture of its chemical structure.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound reveals the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | Aromatic H |
| ~7.0 | Doublet | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~2.4 | Singlet | 3H | Methyl (CH₃) |
| ~2.2 | Singlet | 3H | Methyl (CH₃) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~142 | Aromatic C-I |
| ~140 | Aromatic C-CH₃ |
| ~138 | Aromatic C-CH₃ |
| ~131 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~100 | Aromatic C-H |
| ~28 | Methyl (CH₃) |
| ~20 | Methyl (CH₃) |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound was obtained using Fourier Transform Infrared (FTIR) spectroscopy on a neat sample (liquid film).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~870, ~810 | Strong | C-H bend (aromatic, out-of-plane) |
| ~550 | Medium | C-I stretch |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition. The data presented here was likely obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
| m/z | Relative Intensity | Assignment |
| 232 | High | [M]⁺ (Molecular Ion)[1] |
| 105 | High | [M - I]⁺ |
| 79 | Medium | [C₆H₇]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
While specific experimental parameters for the acquisition of the presented data for this compound are not publicly available, the following are detailed, generalized protocols typical for the analysis of halogenated aromatic compounds.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 0-15 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 0-220 ppm
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum to single lines for each carbon environment.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
-
Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is used. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.
-
The sample is then placed, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrometer provides a mass spectrum for each eluting peak, allowing for identification of the compound and its fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
Caption: Relationship between this compound and its Spectroscopic Signals.
References
Solubility Profile of 4-Iodo-m-xylene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-m-xylene, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 4214-28-2 | [1][2] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][2] |
| Appearance | Clear yellow liquid | [1] |
| Density | 1.628 g/mL at 25 °C | [1] |
| Boiling Point | 105-106 °C at 5 mm Hg | [1] |
| Water Solubility | Not miscible or difficult to mix in water | [2][3] |
Qualitative Solubility of this compound
This compound, as an aryl halide, is generally insoluble in water but soluble in a range of organic solvents.[4][5] This is attributed to the principle of "like dissolves like," where the nonpolar character of the molecule favors interaction with nonpolar and moderately polar organic solvents over the highly polar nature of water.[4] Alkyl and aryl halides are typically soluble in common organic solvents.[5][6][7]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. Therefore, the following section provides a detailed experimental protocol for researchers to determine these values empirically.
Experimental Protocol for Determining the Solubility of this compound
This protocol outlines a standard method for determining the solubility of a solid compound, like this compound (which is a liquid at room temperature but can be treated similarly for miscibility studies), in an organic solvent. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of scintillation vials. The goal is to have undissolved solute present to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered saturated solution to a known volume with the same organic solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
This compound is irritating to the eyes, respiratory system, and skin.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting any experimental work.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
References
- 1. This compound | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 4214-28-2 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-m-xylene, also known as 1-iodo-2,4-dimethylbenzene, is an important aromatic halogenated organic compound.[1][2] With the chemical formula C8H9I, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4][5][6] Its utility has been noted in the preparation of paralog-selective Hsp90 inhibitors, highlighting its relevance in modern drug discovery and development.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis of this compound, including its chemical and physical properties, detailed experimental protocols, and relevant safety information.
Physicochemical Properties
A clear yellow liquid under standard conditions, this compound is characterized by the following properties:
| Property | Value |
| CAS Number | 4214-28-2 |
| Molecular Formula | C8H9I |
| Molecular Weight | 232.06 g/mol [1][2][3][4] |
| Density | 1.628 g/mL at 25 °C[1][7] |
| Boiling Point | 105-106 °C at 5 mm Hg[1][7] |
| Refractive Index | n20/D 1.598[7] |
| Flash Point | >230 °F (>110 °C)[1][7] |
| Solubility | Not miscible or difficult to mix in water.[7] |
| Sensitivity | Light Sensitive[7] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic iodination of m-xylene. Several methods have been developed for the iodination of aromatic compounds, with variations in the iodinating agent and reaction conditions. A common and effective method involves the use of iodine in the presence of an oxidizing agent.
Reaction Pathway
The synthesis of this compound from m-xylene via electrophilic iodination can be represented by the following reaction scheme:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Iodination of m-Xylene with Iodine and Peracetic Acid
This protocol is based on the principles of electrophilic aromatic iodination where peracetic acid acts as an oxidizing agent to generate a more potent electrophilic iodine species.
Materials:
-
m-Xylene
-
Iodine (I₂)
-
Peracetic acid (CH₃CO₃H)
-
Acetic acid (CH₃COOH)
-
Sodium bisulfite (NaHSO₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of m-xylene and iodine in acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to maintain a low temperature during the reaction.
-
Peracetic acid is added dropwise to the stirred solution. The rate of addition should be controlled to keep the reaction temperature below a certain threshold (typically 5-10 °C) to minimize side reactions.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is poured into a separatory funnel containing a solution of sodium bisulfite to quench any unreacted iodine.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with a sodium bicarbonate solution to neutralize any remaining acids, followed by a wash with brine.
-
The organic layer is then dried over an anhydrous drying agent like magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to obtain pure this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Experimental workflow for this compound synthesis.
Safety and Handling
This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Applications in Drug Development
As previously mentioned, this compound is a valuable reactant in the synthesis of paralog-selective Hsp90 inhibitors.[3][4][5][6] Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. The development of selective Hsp90 inhibitors is an active area of cancer research, and the use of this compound as a synthetic precursor underscores its importance in the development of novel therapeutic agents. The iodine atom can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures.
Conclusion
This technical guide provides a detailed overview of the synthesis and preparation of this compound. The provided experimental protocol and workflow offer a practical framework for its synthesis in a laboratory setting. Its role as a key intermediate in the development of pharmaceutical agents, particularly in the context of Hsp90 inhibitors, highlights its significance for researchers and professionals in the field of drug development. Adherence to proper safety precautions is essential when working with this compound.
References
- 1. This compound | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C8H9I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. usbio.net [usbio.net]
- 6. This compound, 98% | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 4214-28-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Hazards and Safety Information for 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive hazard and safety information for 4-Iodo-m-xylene (CAS No. 4214-28-2), a reactant utilized in various chemical syntheses, including the preparation of paralog-selective Hsp90 inhibitors.[1] Due to its hazardous properties, a thorough understanding of its safety profile is crucial for professionals handling this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉I | PubChem[2], TCI Chemicals |
| Molecular Weight | 232.06 g/mol | PubChem[2], United States Biological[1] |
| IUPAC Name | 1-iodo-2,4-dimethylbenzene | PubChem[2] |
| Synonyms | 1-Iodo-2,4-dimethylbenzene, Benzene, 1-iodo-2,4-dimethyl- | PubChem[2], TCI Chemicals[3] |
| CAS Number | 4214-28-2 | PubChem[2], United States Biological[1] |
| Appearance | Clear, colorless to pale yellow liquid | Thermo Fisher Scientific |
| Density | 1.628 g/mL | Fisher Scientific |
| Solubility | Not miscible or difficult to mix in water | Fisher Scientific |
| Storage Temperature | -20°C | United States Biological[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Hazard Pictogram:
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
| Aspect | Recommendation |
| Ventilation | Use only outdoors or in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a face shield if necessary.[4] |
| Hygiene | Wash hands and face thoroughly after handling.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray. |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Recommended storage is at -20°C.[1] |
| Incompatibilities | Keep away from strong oxidizing agents. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Get medical advice/attention if you feel unwell. |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. The hazard information presented in this guide is derived from aggregated data from chemical suppliers and safety databases. For novel applications or large-scale use, it is highly recommended that a comprehensive risk assessment, potentially including in-house toxicological studies, be conducted.
Visualized Safety Information
To further clarify the safety procedures, the following diagrams illustrate the logical relationships in handling and emergency response.
Caption: Safe handling workflow for this compound.
Caption: First aid for this compound exposure.
References
Methodological & Application
Application Notes and Protocols for 4-Iodo-m-xylene in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for the utilization of 4-iodo-m-xylene as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of unsymmetrical biaryl compounds is of paramount importance in medicinal chemistry and drug development, as these scaffolds are prevalent in a multitude of biologically active molecules.[1][2] This document provides detailed experimental protocols, summaries of reaction conditions, and key parameters to facilitate the efficient synthesis of a diverse range of 2,4-dimethyl-substituted biaryl derivatives.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[3] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[4][5] this compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[5][6]
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst system, base, and solvent. The following sections summarize common conditions and provide data for optimization.
Catalyst System: A variety of palladium catalysts and ligands can be employed. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.[7]
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these types of couplings.[8][9]
-
Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also a highly effective approach.[5]
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Common bases include:
Solvent System: The choice of solvent can significantly impact the reaction rate and yield. Both single-solvent and biphasic systems are commonly used.[5]
-
Aqueous mixtures: Toluene/ethanol/water or dioxane/water are frequently used solvent systems.[8][9]
-
Anhydrous organic solvents: Solvents like DMF or THF can also be employed.[8][9]
Data Presentation
The following tables summarize common conditions for the Suzuki-Miyaura cross-coupling of aryl iodides, which are applicable to this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Coupling Partner | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent[8] |
| Pd₂(dba)₃ / XPhos | Arylboronic ester | K₃PO₄ | Dioxane/Water | 120 (Microwave) | 0.17 | 53[9] |
| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | DMF | 85 | 5 | Not specified[9] |
| Pd(OAc)₂ / PPh₃ | Arylboronic acid | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96[5] |
Table 2: Comparison of Various Catalysts in the Suzuki Coupling of 4-Bromoanisole with Arylboronic Acid (Illustrative for Aryl Halides)
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| ortho-palladated complex | K₂CO₃ | Methanol | 65 | High[3] |
| Pd(PPh₃)₄ | Na₂CO₃ | [bmim][BF4] | 110 | Not specified[11] |
| Pd(OAc)₂ | Not specified | Hydrocarbon | Low Temp | Not specified[11] |
| Pd@CS-Py@CNT | Na₂CO₃ | Water | Reflux | Quantitative[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates and coupling partners.
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.[8]
-
Inert Atmosphere: Thoroughly degas the reaction vessel and place it under an inert atmosphere, such as Argon or Nitrogen.[8]
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring for the specified time (typically ranging from a few hours to 24 hours). Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][10]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by a suitable method, such as column chromatography.[7][8]
Specific Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[7][10]
-
Reagent Addition: To a microwave vial, add this compound (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).[7]
-
Solvent and Reagents: Add 1,2-dimethoxyethane (DME) (3 mL) and water (1.2 mL) to the vial. Purge the vial with nitrogen. Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg).[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at 90-120°C for 5-40 minutes.[7][10]
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired biaryl product.[7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. calibrechem.com [calibrechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
Application Note: Sonogashira Coupling of 4-Iodo-m-xylene
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Developed by Kenkichi Sonogashira in 1975, this reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and its utility in the synthesis of complex molecules.[4][5] These attributes make it an invaluable tool in various fields, including pharmaceuticals, natural product synthesis, and materials science.[4][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]
Aryl iodides are highly reactive substrates for this transformation, often enabling the reaction to proceed with high efficiency at room temperature.[7][8] This application note provides a detailed protocol for the Sonogashira coupling of 4-iodo-m-xylene with terminal alkynes, a common transformation for creating more complex molecular architectures relevant to drug discovery and development.
Reaction and Mechanism
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[7] The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
A general scheme for the reaction is presented below.
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or the amine base itself)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Celite or silica gel for filtration
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 1-2 mol%) and copper(I) iodide (e.g., 1-2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv), the anhydrous solvent, and the amine base.
-
Addition of Alkyne: Stir the mixture at room temperature and add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite or silica gel to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure coupled product.
-
Caption: Experimental workflow for the Sonogashira coupling protocol.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with a terminal alkyne. Yields are for the isolated product. Conditions may require optimization for different substrates and scales.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | 1 | TEA | TEA | RT | 2 | 96 | [9] |
Catalytic Cycle Visualization
The dual catalytic cycle is the cornerstone of the Sonogashira reaction's mechanism.
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: 4-Iodo-m-xylene as a Reactant for Paralog-Selective Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family in humans consists of four main paralogs: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While pan-Hsp90 inhibitors have shown therapeutic promise, they often suffer from dose-limiting toxicities. This has spurred the development of paralog-selective inhibitors to achieve a better therapeutic window by targeting the specific Hsp90 isoform driving a particular pathology.
This document outlines the potential application of 4-iodo-m-xylene as a key reactant in the synthesis of paralog-selective Hsp90 inhibitors. The iodinated aromatic scaffold of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful tool for constructing the complex biaryl structures often found in potent and selective Hsp90 inhibitors. These application notes provide detailed protocols for the synthesis and evaluation of such inhibitors, along with data on their paralog selectivity and impact on relevant signaling pathways.
Data Presentation
Table 1: Inhibitory Activity and Paralog Selectivity of Representative Hsp90 Inhibitors
| Compound ID | Target Scaffold | Hsp90α IC50 (µM) | Hsp90β IC50 (µM) | Grp94 IC50 (µM) | TRAP1 IC50 (µM) | Selectivity Profile | Reference |
| PU-H54 | Purine-based | >100 | >100 | 0.8 | >10 | Grp94 selective | [1][2] |
| PU-WS13 | Purine-based | >100 | >100 | 0.5 | >10 | Grp94 selective | [1] |
| PU-H39 | Purine-based | >100 | >100 | 1.2 | >10 | Grp94 selective | [1] |
| KUNB-31 | Isoquinoline-based | - | - | - | - | Hsp90β selective | [3] |
| Compound 4d | Isoquinolin-1(2H)-one | - | - | - | - | >20-fold selective for Hsp90β over Hsp90α | [3] |
| Compound 6a | Isoquinolin-1(2H)-one | - | - | - | - | >45-fold selective for Hsp90β over Hsp90α | [3] |
| BnIm | Resorcinyl-imidazole | 14 | - | 1.2 | - | ~10-fold selective for Grp94 | [4] |
| NVP-AUY922 | Resorcinol-based | 0.021 | - | 0.525 | 0.084 | Hsp90 > Grp94, TRAP1 | [4] |
| SNX2112 | Pyrazole-based | 0.030 | - | 4.2 | 0.9 | Hsp90 >> Grp94, TRAP1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Hsp90 Inhibitor Scaffold via Suzuki-Miyaura Coupling using this compound
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a hypothetical boronic acid partner to generate a biaryl scaffold, a common core in many Hsp90 inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Determination of Hsp90 Paralog Inhibition using a Fluorescence Polarization (FP) Competition Assay
This protocol outlines a competitive binding assay to determine the IC50 values of a test compound against different Hsp90 paralogs. The assay measures the displacement of a fluorescently labeled Hsp90 inhibitor (tracer) by the test compound.
Materials:
-
Recombinant human Hsp90α, Hsp90β, Grp94, and TRAP1 proteins
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin or a suitable fluorescently-labeled purine-scaffold inhibitor)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Mixture: In each well of the 384-well plate, add the Hsp90 paralog to a final concentration that gives a robust signal window (typically in the low nanomolar range).
-
Compound Addition: Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent pan-Hsp90 inhibitor).
-
Tracer Addition: Add the fluorescently labeled Hsp90 probe to all wells at a concentration close to its Kd for the respective Hsp90 paralog.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the test well, mP_min is the polarization of the tracer alone (minimum polarization), and mP_max is the polarization of the tracer with Hsp90 in the absence of inhibitor (maximum polarization).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Synthetic route to a biaryl Hsp90 inhibitor scaffold.
Caption: Experimental workflow for inhibitor screening.
Caption: Hsp90 signaling and points of inhibition.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of 2,4-Dimethylphenylmagnesium Iodide from 4-Iodo-m-xylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of 2,4-dimethylphenylmagnesium iodide, a specific aryl Grignard reagent, from 4-iodo-m-xylene provides a valuable intermediate for the introduction of the 2,4-dimethylphenyl moiety in the development of novel pharmaceutical compounds and other complex organic molecules. This document provides detailed protocols for the formation of this Grignard reagent, methods for its quantification, and a discussion of critical parameters influencing the reaction's success.
Key Reaction Parameters
The formation of a Grignard reagent is highly sensitive to the experimental conditions. Key parameters that must be strictly controlled include:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, particularly water.[2][3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagent.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2] Activation of the magnesium is crucial for initiating the Grignard formation. Common activators include iodine, 1,2-dibromoethane, and mechanical methods like crushing the magnesium turnings.[2]
-
Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[2][3] THF is often preferred for the formation of Grignard reagents from aryl halides.[4]
-
Temperature Control: The formation of Grignard reagents is an exothermic reaction.[3] The temperature should be carefully controlled to prevent side reactions, such as Wurtz coupling.[3][5]
Data Presentation
The following table summarizes typical quantitative data for the formation of 2,4-dimethylphenylmagnesium iodide. Please note that these values can vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Typical Value/Range | Notes |
| Yield of Grignard Reagent | 80-95% | Based on titration. Yields can be lower due to side reactions or incomplete conversion. |
| Concentration of Grignard Reagent | 0.5 - 1.0 M in THF | Dependent on the initial concentration of this compound. |
| Reaction Time | 1 - 3 hours | Monitored by the disappearance of magnesium turnings. |
| Initiation Time | 5 - 15 minutes | Time until the reaction mixture becomes cloudy and self-refluxing. |
| Wurtz Coupling Byproduct | < 5% | Can be minimized by slow addition of the aryl iodide and maintaining a moderate temperature.[5] |
Experimental Protocols
Protocol 1: Formation of 2,4-Dimethylphenylmagnesium Iodide
This protocol describes the synthesis of 2,4-dimethylphenylmagnesium iodide from this compound and magnesium turnings.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon balloon setup
-
Heating mantle
Procedure:
-
Preparation: Assemble the flame-dried glassware (three-necked flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) and a crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. The disappearance of the iodine color indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.
-
Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the solution turning cloudy, and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to avoid excessive heating.[3]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours, or until most of the magnesium has been consumed.
-
The resulting dark grey to brown solution is the Grignard reagent, 2,4-dimethylphenylmagnesium iodide, which should be used immediately or stored under an inert atmosphere.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
This protocol, adapted from the Knochel method, is used to determine the concentration of the prepared Grignard reagent.[6]
Materials:
-
Iodine (analytical grade)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
The prepared 2,4-dimethylphenylmagnesium iodide solution
Equipment:
-
Dry, nitrogen-flushed vial with a magnetic stir bar
-
Syringes
Procedure:
-
In a dry, nitrogen-flushed vial, accurately weigh approximately 100 mg of iodine.
-
Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF to dissolve the iodine.
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the solution transitions from a light yellow to a colorless state.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Mandatory Visualization
References
Application Notes and Protocols: Palladium-Catalyzed Amination of 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Amination, also known as the Buchwald-Hartwig Amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions compared to traditional methods.[1][3] These application notes provide a detailed guide for the palladium-catalyzed amination of 4-iodo-m-xylene with various primary and secondary amines, a key transformation for the synthesis of N-substituted 2,4-dimethylaniline derivatives. These derivatives are important building blocks in the development of new pharmaceuticals and functional materials.
The reaction involves the coupling of an aryl halide, in this case, this compound, with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction and can be tailored to the specific amine coupling partner.[1][2]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II)-aryl-iodide complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[1][2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Illustrative Reaction Conditions and Yields
Due to a lack of specific published data for the palladium-catalyzed amination of this compound, the following tables provide representative conditions and typical yields based on analogous reactions with other aryl iodides. These should serve as a starting point for optimization.
Table 1: Amination of this compound with Primary Amines (Illustrative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 24 | 75-85 |
Table 2: Amination of this compound with Secondary Amines (Illustrative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 16 | 90-98 |
| 2 | N-Methylaniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 20 | 80-90 |
| 3 | Piperidine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-Amyl alcohol | 100 | 24 | 85-95 |
Note: Yields are illustrative and will vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
The following are general protocols for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed amination.
Protocol 1: Amination with a Primary or Secondary Amine using a Strong Base
This protocol is suitable for a wide range of primary and secondary amines using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.02 mmol Pd), the phosphine ligand (0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 3-5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 2,4-dimethylaniline.
Protocol 2: Amination with an Amine using a Weaker Base
This protocol is suitable for substrates that may be sensitive to strong bases, employing a milder carbonate or phosphate base.
Materials:
-
This compound
-
Amine (e.g., N-Methylaniline)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane or t-amyl alcohol
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the strong base with cesium carbonate (1.5 mmol, 1.5 equiv.) or potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous solvent (e.g., dioxane, 3-5 mL).
-
Heat the reaction mixture, noting that higher temperatures (100-120 °C) may be required with weaker bases.
-
Monitor the reaction as described previously.
-
Perform the aqueous workup, extraction, and purification as outlined in Protocol 1.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of a diverse range of N-substituted 2,4-dimethylaniline derivatives. The choice of catalyst, ligand, and base is critical and should be tailored to the specific amine substrate. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important C-N bond-forming reactions for applications in drug discovery and materials science.
References
4-Iodo-m-xylene: A Key Intermediate in the Synthesis of Pharmaceutical Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-m-xylene, also known as 1-iodo-2,4-dimethylbenzene, is a versatile aromatic iodide that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures found in many drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in pharmaceutical synthesis, with a focus on its application in the development of Heat Shock Protein 90 (Hsp90) inhibitors.
Application in the Synthesis of Paralog-Selective Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression.[1] Inhibition of Hsp90 is a promising strategy in cancer therapy. This compound is a key starting material for the synthesis of aryl acetylene moieties that are incorporated into purine-based, paralog-selective Hsp90 inhibitors. These inhibitors can selectively target specific isoforms of Hsp90, such as Grp94, offering the potential for more targeted therapies with reduced side effects.
The synthesis of these advanced intermediates typically begins with a Sonogashira coupling reaction to introduce an acetylene functionality, followed by further synthetic modifications to construct the final inhibitor scaffold.
Experimental Protocols
Sonogashira Coupling: Synthesis of 1-Ethynyl-2,4-dimethylbenzene
A key step in the utilization of this compound is the introduction of an ethynyl group via the Sonogashira coupling reaction. This protocol describes the synthesis of 1-ethynyl-2,4-dimethylbenzene, a precursor for more complex pharmaceutical intermediates.
Reaction Scheme:
Step 1: Synthesis of 2,4-dimethyl-1-((trimethylsilyl)ethynyl)benzene
To a solution of this compound (1.0 mmol, 232.1 mg) in triethylamine (TEA, 8 mL) is added trimethylsilylacetylene (TMSA) (1.1 mmol, 108 mg), bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 7 mg), and copper(I) iodide (0.01 mmol, 2 mg). The reaction mixture is stirred at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is partitioned between a saturated aqueous sodium bicarbonate solution (10 mL) and ether/hexane (10 mL). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography on neutral alumina with hexane as the eluent affords the desired product.[2]
Step 2: Deprotection to 1-ethynyl-2,4-dimethylbenzene
The trimethylsilyl-protected intermediate (1.0 mmol) is dissolved in methanol (7 mL), and potassium hydroxide (120 mg) is added. The mixture is stirred for 3 hours. The reaction is then worked up by partitioning between water and hexane to yield 1-ethynyl-2,4-dimethylbenzene.[2]
Quantitative Data:
| Compound | Step | Yield (%) | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| 2,4-dimethyl-1-((trimethylsilyl)ethynyl)benzene | 1 | 96 | 7.34 (d, J=7.8 Hz, 1H), 6.99 (s, 1H), 6.91 (d, J=7.8 Hz, 1H), 2.38 (s, 3H), 2.29 (s, 3H), 0.24 (s, 9H) | 140.3, 138.3, 131.8, 130.0, 126.1, 119.7, 104.2, 97.2, 21.5, 20.6, 0.36 |
| 1-ethynyl-2,4-dimethylbenzene | 2 | 92 | 7.36 (d, J=7.8 Hz, 1H), 7.03 (s, 1H), 6.96 (d, J=7.8 Hz, 1H), 3.24 (s, 1H), 2.43 (s, 3H), 2.33 (s, 3H) | 140.4, 138.7, 132.2, 130.1, 126.2, 118.7, 82.7, 80.2, 21.5, 20.6 |
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-2',4'-dimethyl-1,1'-biphenyl
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. This protocol describes the synthesis of a biaryl compound from this compound.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a 1:1 mixture of toluene and water (10 mL) is heated at 80-90°C under a nitrogen atmosphere for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-2',4'-dimethyl-1,1'-biphenyl.
Quantitative Data:
| Compound | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 4-Methoxy-2',4'-dimethyl-1,1'-biphenyl | ~85-95 (estimated) | 7.45 (d, J=8.7 Hz, 2H), 7.18-7.10 (m, 3H), 6.95 (d, J=8.7 Hz, 2H), 3.85 (s, 3H), 2.35 (s, 3H), 2.20 (s, 3H) | 158.8, 141.5, 137.2, 135.4, 134.1, 130.3, 129.9, 129.8, 126.5, 113.8, 55.3, 20.9, 20.4 |
Visualizations
Hsp90 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition can lead to the degradation of key client proteins involved in cancer.
Caption: Hsp90 signaling pathway and the mechanism of its inhibition.
Experimental Workflow: Sonogashira Coupling
The following diagram outlines the key steps in the Sonogashira coupling of this compound.
Caption: Workflow for the synthesis of 1-ethynyl-2,4-dimethylbenzene.
Logical Relationship: Synthesis of Biaryl Compounds
This diagram illustrates the general logic of using this compound in Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl structures.
Caption: Logical flow for the synthesis of biaryl compounds.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to readily undergo Sonogashira and Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a practical guide for researchers in the synthesis of key intermediates for the development of novel therapeutics, such as paralog-selective Hsp90 inhibitors. The provided visualizations offer a clear understanding of the underlying chemical and biological principles.
References
Synthetic Routes to Functionalized m-Xylenes Utilizing 4-Iodo-m-xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized m-xylene derivatives, starting from the versatile building block, 4-iodo-m-xylene. The methodologies outlined herein are central to the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a key starting material for introducing a variety of functional groups onto the m-xylene scaffold. Its iodine substituent provides a reactive handle for numerous cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document details several powerful palladium- and copper-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, Heck, and Buchwald-Hartwig aminations, as well as the classic Grignard reaction, for the derivatization of this compound.
Core Synthetic Methodologies
A summary of key synthetic transformations for the functionalization of this compound is presented below. The selection of a particular method will depend on the desired functional group to be introduced.
Table 1: Overview of Synthetic Routes for the Functionalization of this compound
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type | Typical Yield |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Arylalkyne | High (e.g., 95%)[1] |
| Suzuki Coupling | Boronic Acid/Ester | Pd Catalyst / Base | Biaryl | Good to Excellent |
| Heck Reaction | Alkene | Pd Catalyst / Base | Arylalkene | Good |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | Arylamine | Good to Excellent |
| Grignard Reaction | Electrophile (e.g., Aldehyde) | Mg / Electrophile | Aryl Carbinol | Good |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.
Reaction Scheme:
Caption: Sonogashira coupling of this compound with phenylacetylene.
Experimental Protocol: Synthesis of 1,3-Dimethyl-4-(phenylethynyl)benzene
This protocol is adapted from a similar reaction with 4-iodotoluene.[1]
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Phenylacetylene (1.5 mmol, 153 mg, 164 µL)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.025 mmol, 17.5 mg)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent (e.g., γ-valerolactone-based ionic liquid [TBP][4EtOV] or THF) (3-5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 55°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. | Time | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI | [TBP][4EtOV] | 55°C | 3 h | 95 | [1] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA (9:1) | 75°C | 72 h | <2 (batch), 60 (flow) | [3] |
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Experimental Protocol: Synthesis of 4-Phenyl-m-xylene
This protocol is a general procedure based on the coupling of similar aryl iodides.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg or Pd/C)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., DME, Toluene, or a water/ethanol mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound and phenylboronic acid in the chosen solvent.
-
Add the palladium catalyst to the mixture.
-
Add the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Analogous Suzuki Couplings:
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/H-MOR | K₂CO₃ | H₂O/EtOH (4:1) | 80°C | 0.5 h | High |
| 4-Iodophenol | Phenylboronic acid | Pd in water | K₂CO₃ | Water | RT | - | - |
Heck Reaction: Synthesis of Arylalkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[4]
Reaction Scheme:
Caption: Heck reaction of this compound with n-butyl acrylate.
Experimental Protocol: Synthesis of Butyl (E)-3-(2,4-dimethylphenyl)acrylate
This is a general protocol based on the Heck reaction of iodobenzene.[2]
Materials:
-
This compound (2 mmol)
-
n-Butyl acrylate (2.4 mmol)
-
Palladium catalyst (e.g., PdCl₂) (0.004 mmol)
-
Ligand (e.g., dppf) (0.004 mmol)
-
Base (e.g., Triethylamine, 4 mmol)
-
Solvent (e.g., [bmim][PF₆], 2 mL)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine this compound, n-butyl acrylate, the palladium catalyst, the ligand, and the base in the solvent.
-
Heat the mixture to 120°C and maintain for 1.5 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography.
Quantitative Data for Analogous Heck Reactions:
| Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp. | Time | Yield (%) |
| Iodobenzene | n-Butyl Acrylate | PdCl₂/dppf | Et₃N | [bmim][PF₆] | 120°C | 1.5 h | 99 |
| Iodobenzene | n-Butyl Acrylate | Pd nano-sphere | Et₃N | DMF | 60°C | 16 h | 100 |
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound with aniline.
Experimental Protocol: Synthesis of 2,4-Dimethyl-N-phenylaniline
This is a general protocol based on established Buchwald-Hartwig amination procedures.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound, aniline, the base, and the anhydrous solvent.
-
Heat the reaction mixture (typically 80-110°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Grignard Reaction: Synthesis of Aryl Carbinols
The Grignard reaction is a fundamental method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an electrophile, such as an aldehyde or ketone.
Reaction Scheme:
Caption: Grignard reaction of this compound with benzaldehyde.
Experimental Protocol: Synthesis of (2,4-Dimethylphenyl)(phenyl)methanol
This protocol is based on the general procedure for Grignard reactions.
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Magnesium turnings (1.2 mmol, 29 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Aqueous HCl or NH₄Cl solution for workup
Procedure:
-
Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent has formed (the magnesium has been consumed), cool the solution in an ice bath.
-
Add a solution of benzaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflows and Signaling Pathways
Generalized Experimental Workflow for Cross-Coupling Reactions
References
The Role of 4-Iodo-m-xylene in the Synthesis of Substituted Biaryls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. 4-Iodo-m-xylene serves as a key building block in this context, offering a reactive C(sp²)–I bond for the formation of new carbon-carbon bonds. The presence of two methyl groups on the aromatic ring provides steric and electronic influence, enabling the synthesis of specifically substituted biaryl compounds with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted biaryls via common palladium-catalyzed cross-coupling reactions.
Key Applications of this compound in Biaryl Synthesis
This compound is a versatile reactant for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Heck couplings. These reactions allow for the efficient and selective formation of C-C bonds between this compound and a variety of coupling partners. Its utility is particularly noted in the preparation of paralog-selective Hsp90 inhibitors, highlighting its importance in drug discovery.
Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction often depends on the desired functional group tolerance, availability of starting materials, and reaction conditions. Below is a summary of common methods for the synthesis of biaryls using this compound.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-120 | 80-99 |
| Negishi Coupling | Arylzinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | Not required | THF or DMF | 25-100 | 70-95 |
| Heck Coupling | Alkene | Pd(OAc)₂/PPh₃ | Et₃N or NaOAc | DMF or Acetonitrile | 100-140 | 60-85 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | 25-80 | 90-98 |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1]
Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 232 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the substituted biaryl.
Caption: Workflow for Suzuki-Miyaura Coupling.
Negishi Coupling of this compound with an Arylzinc Reagent
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.[2] It is known for its high functional group tolerance.
Protocol:
Preparation of the Arylzinc Reagent:
-
In an oven-dried Schlenk flask under argon, place magnesium turnings (1.5 mmol, 36 mg).
-
Add a crystal of iodine.
-
Add a solution of the corresponding aryl bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, add a solution of zinc chloride (1.3 mmol, 177 mg) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the arylzinc reagent.
Cross-Coupling Reaction:
-
In a separate oven-dried Schlenk flask, dissolve this compound (1.0 mmol, 232 mg) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) in anhydrous THF (3 mL) under argon.
-
Add the freshly prepared arylzinc reagent solution to the flask containing this compound via cannula.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired biaryl.
Caption: Workflow for Negishi Coupling.
Heck Coupling of this compound with an Alkene
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[3]
Protocol:
-
In a sealed tube, combine this compound (1.0 mmol, 232 mg), the alkene (e.g., styrene, 1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg).
-
Add triethylamine (Et₃N) (2.0 mmol, 0.28 mL) and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Seal the tube and heat the mixture at 120 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted alkene.
Caption: Catalytic Cycle of the Heck Reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted biaryl compounds. The choice of the cross-coupling methodology—Suzuki-Miyaura, Negishi, or Heck—allows for flexibility in accessing diverse molecular architectures. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel biaryl compounds for applications in drug discovery, materials science, and other areas of chemical research. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application of 4-Iodo-m-xylene in Materials Science: Crafting Advanced Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-m-xylene is a versatile aromatic iodide building block increasingly utilized in materials science research for the synthesis of advanced organic electronic materials. Its unique structure, featuring an iodine atom and two methyl groups on a benzene ring, makes it a valuable precursor for creating conjugated polymers with tailored optoelectronic properties. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The presence of the iodine atom allows for facile participation in various cross-coupling reactions, most notably the Suzuki and Stille polycondensations, which are powerful tools for constructing the carbon-carbon bonds that form the backbone of these polymers. The methyl groups enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and device fabrication.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative conjugated polymer, poly(2,4-dimethylphenylene), via Suzuki polycondensation.
Application in Conjugated Polymer Synthesis
This compound serves as a key monomer in the synthesis of poly(m-phenylene) derivatives, a class of conjugated polymers known for their blue light emission and potential as hole-transporting materials. The meta-linkage in the polymer backbone, introduced by the m-xylene unit, can influence the polymer's morphology and electronic properties, often leading to amorphous materials with high glass transition temperatures.
The primary synthetic route leveraging this compound is the Suzuki polycondensation reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this context, this compound acts as the organohalide component, reacting with a suitable di-boronic acid or di-boronic ester comonomer to yield the desired polymer.
Key Advantages of Using this compound:
-
Reactive C-I Bond: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for efficient polymerization under relatively mild conditions.
-
Enhanced Solubility: The two methyl groups on the xylene ring disrupt intermolecular packing, leading to improved solubility of the resulting polymers in organic solvents. This is crucial for characterization and for solution-based fabrication of thin films for electronic devices.
-
Tunable Electronic Properties: The incorporation of the 2,4-dimethylphenylene unit into a polymer backbone influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and emission color.
Quantitative Data Presentation
The following table summarizes typical characterization data for a poly(2,4-dimethylphenylene) synthesized using this compound. The exact values can vary depending on the specific reaction conditions and the comonomer used.
| Property | Value | Method of Determination |
| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |
| UV-Vis Absorption (λmax, in solution) | 330 - 350 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem, in solution) | 400 - 430 nm (Blue Emission) | Fluorescence Spectroscopy |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Synthesis of Poly(2,4-dimethylphenylene) via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a poly(2,4-dimethylphenylene) derivative using this compound and a phenyldiboronic acid comonomer.
Materials:
-
This compound
-
1,4-Phenylenebis(boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol), 1,4-phenylenebis(boronic acid) (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent Addition and Degassing: Add a mixture of toluene (10 mL) and deionized water (2 mL) to the flask. Degas the mixture by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.
-
Polymerization Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring. Maintain these conditions for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Reaction Quenching and Polymer Precipitation: After 48 hours, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of concentrated hydrochloric acid to neutralize the base. Pour the reaction mixture slowly into a beaker containing methanol (200 mL) with stirring. The polymer will precipitate as a solid.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any remaining salts and low molecular weight oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove catalyst residues and any unreacted monomers.
-
Finally, extract the polymer with chloroform or tetrahydrofuran (THF) and precipitate it again into methanol.
-
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Characterization:
The synthesized polymer can be characterized by standard techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(2,4-dimethylphenylene).
Caption: Simplified catalytic cycle for the Suzuki polycondensation reaction.
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling with aryl iodides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Suzuki coupling reactions involving aryl iodides.
Troubleshooting Guide: Failed Suzuki Coupling with Aryl Iodides
This guide addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your Suzuki coupling reactions.
Question 1: My Suzuki coupling reaction with an aryl iodide shows low to no conversion of the starting material. What are the most likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling with an aryl iodide, which is typically a highly reactive electrophile, points to several potential issues. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Detailed Checklist:
-
Catalyst System:
-
Palladium Source: Palladium(0) sources can degrade over time. If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure it can be effectively reduced in situ. For difficult couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but be aware of its sensitivity to air.
-
Ligand Choice: For sterically hindered aryl iodides, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[1]
-
-
Reagents and Solvents:
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage. Use fresh or purified boronic acid.
-
Base: The choice and quality of the base are critical. A weak or wet base will be ineffective. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective.[1] Ensure the base is finely powdered and dry.
-
Solvents: The reaction is highly sensitive to oxygen. Solvents must be thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands. Aprotic solvents like toluene, dioxane, and THF are commonly used.[1]
-
-
Reaction Conditions:
-
Temperature: While aryl iodides are reactive, some couplings, especially with hindered substrates, may require elevated temperatures to proceed at a reasonable rate. However, surprisingly, some studies show that with "classical" Pd/PPh₃ systems, the coupling of aryl iodides can be inefficient at lower temperatures (~50 °C) due to the poor turnover of a key intermediate.[2][3]
-
Inert Atmosphere: Maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial throughout the reaction setup and duration.
-
-
Halide Inhibition: The iodide anion (I⁻) generated during the reaction can act as a catalyst poison by strongly coordinating to the palladium center, which can slow down the catalytic cycle.[4][5] If you suspect halide inhibition, changing the solvent from THF to toluene can help mitigate this effect.[5]
Question 2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my aryl iodide. What causes these side reactions and how can I prevent them?
Answer:
Homocoupling (R²-R²) and dehalogenation (R¹-H) are common side reactions in Suzuki couplings.
| Side Reaction | Common Causes | Recommended Solutions |
| Homocoupling | 1. Presence of oxygen in the reaction mixture.[4] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[4] 3. Reaction temperature is too high. | 1. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere. 2. Use a pre-formed Pd(0) catalyst or optimize the reduction conditions for the Pd(II) source. 3. Lower the reaction temperature. |
| Dehalogenation | 1. Presence of a hydride source (e.g., from solvent, base, or impurities).[4] 2. The oxidative addition complex can react with a hydride source, leading to reductive elimination of the dehalogenated product.[4] | 1. Use high-purity, anhydrous solvents and bases. Avoid amine bases or alcoholic solvents if dehalogenation is a problem. 2. Optimize the ligand and reaction conditions to favor the desired cross-coupling pathway. |
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Iodide bond. This is generally fast for aryl iodides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
FAQs
Q: Are aryl iodides always better than aryl bromides or chlorides for Suzuki couplings?
A: Generally, the reactivity order for the aryl halide is I > Br > Cl.[6] Aryl iodides undergo oxidative addition more readily than bromides or chlorides. However, the resulting iodide on the palladium complex can sometimes inhibit the reaction.[4][5] Furthermore, some studies have shown that under certain conditions with PPh₃ ligands at lower temperatures, aryl iodides can be surprisingly less reactive than aryl bromides.[2][3]
Q: Can I run a Suzuki coupling in the presence of water?
A: Yes, one of the advantages of the Suzuki coupling is its compatibility with aqueous conditions, as organoboranes are generally stable in water.[7][8] In fact, a biphasic system (e.g., toluene/water) is often used.
Q: What is the role of the base in the Suzuki coupling?
A: The base is crucial for the transmetalation step. It is believed to activate the organoboron reagent by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.
Q: My starting material is sterically hindered. What are the key parameters to adjust?
A: For sterically hindered substrates, the primary adjustments should be:
-
Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to promote both the oxidative addition and reductive elimination steps.[1]
-
Base: A stronger base like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be required.[1]
-
Temperature: Higher temperatures are often necessary to overcome the steric barrier.
Experimental Protocol Example
General Procedure for a Suzuki-Miyaura Coupling of an Aryl Iodide:
This is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely powdered and dried
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
Technical Support Center: Improving the Yield of 4-Iodo-m-xylene Synthesis
Welcome to the technical support center for the synthesis of 4-Iodo-m-xylene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis and troubleshoot common issues. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the yield and purity of your product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the two primary synthetic routes: Electrophilic Iodination of m-Xylene and the Sandmeyer Reaction of 3,5-Dimethylaniline.
Route 1: Electrophilic Iodination of m-Xylene
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Insufficiently activated iodinating agent. | Molecular iodine (I₂) alone is a weak electrophile. Use an oxidizing agent to generate a more potent iodinating species. Common choices include nitric acid, hydrogen peroxide, or silver salts (e.g., silver sulfate). |
| Suboptimal reaction temperature. | The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. Empirically determine the optimal temperature for your specific reagent system. |
| Formation of isomeric byproducts. | The primary byproduct is often 2-Iodo-m-xylene due to competing electrophilic attack at the ortho position. To favor the para product (this compound), consider using sterically bulky iodinating reagents or optimizing the solvent system. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. If the reaction stalls, a small addition of the activating agent may be necessary. |
Issue 2: Formation of Multiple Isomers (Low Regioselectivity)
| Potential Cause | Recommended Solution |
| Steric and electronic effects of the methyl groups. | The two methyl groups in m-xylene direct iodination to the 2-, 4-, and 6- positions. To enhance selectivity for the 4-position, consider using a milder iodinating agent and a non-polar solvent to maximize steric hindrance at the more crowded 2- and 6- positions. |
| Reaction conditions favoring kinetic control. | Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable 4-iodo isomer over the kinetically favored 2-iodo isomer. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Similar boiling points of isomers. | 2-Iodo-m-xylene and this compound have very close boiling points, making separation by simple distillation challenging. Use a high-efficiency fractional distillation column. |
| Co-elution in column chromatography. | The isomers can be difficult to separate by standard silica gel chromatography. Consider using a less polar eluent system or specialized chromatography techniques like preparative GC or HPLC. Azeotropic distillation with a suitable agent may also be an effective separation method.[1][2] |
| Presence of unreacted iodine. | Wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove any residual iodine.[3] |
Route 2: Sandmeyer Reaction of 3,5-Dimethylaniline
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates complete consumption of the aniline. |
| Decomposition of the diazonium salt. | Diazonium salts are often unstable at temperatures above 5°C.[4] Prepare the diazonium salt at low temperature and use it immediately in the subsequent step. The stability of the diazonium salt can be influenced by the counter-ion; for instance, tetrafluoroborate salts are generally more stable than chloride salts. |
| Side reactions of the diazonium salt. | The diazonium salt can react with water to form a phenol byproduct, especially at elevated temperatures.[4] It can also participate in coupling reactions to form colored azo compounds. Maintain a low temperature and ensure a stoichiometric amount of the iodide source is present. |
| Steric hindrance from the methyl groups. | The methyl groups ortho to the amino group in 3,5-dimethylaniline can sterically hinder the diazotization reaction. Ensure efficient stirring and a sufficient excess of acid to facilitate the reaction. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Formation of 3,5-dimethylphenol. | This occurs if the diazonium salt reacts with water. Minimize this by keeping the reaction temperature low and adding the diazonium salt solution to the iodide solution in a controlled manner. |
| Formation of biaryl byproducts. | These can arise from radical side reactions. Using a copper(I) catalyst, although not strictly necessary for iodination, can sometimes minimize these byproducts by promoting a more controlled reaction pathway.[5] |
| Presence of colored impurities (azo compounds). | These form from the reaction of the diazonium salt with unreacted aniline or other electron-rich species. Ensure complete diazotization and add the diazonium salt solution to the iodide solution, rather than the other way around. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield of this compound?
A1: The Sandmeyer reaction, starting from 3,5-dimethylaniline, typically offers higher regioselectivity and can lead to a higher yield of the desired this compound isomer compared to the direct electrophilic iodination of m-xylene, which often produces a mixture of isomers that can be difficult to separate.
Q2: How can I confirm the formation of the diazonium salt in the Sandmeyer reaction?
A2: The formation of the diazonium salt can be indirectly monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce a blue-black color, indicating that all the aniline has been consumed.
Q3: What is the best method to remove unreacted iodine from my crude product after electrophilic iodination?
A3: Washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a standard and effective method. These reagents reduce molecular iodine to colorless iodide ions, which are soluble in the aqueous phase.[3]
Q4: Can I store the intermediate diazonium salt for later use?
A4: It is highly recommended to use the diazonium salt solution immediately after its preparation. Most diazonium salts are unstable and can decompose, sometimes explosively, upon warming or on standing.
Q5: What are the expected isomeric byproducts in the direct iodination of m-xylene?
A5: The primary isomeric byproduct is 2-Iodo-m-xylene. The ratio of 4-iodo to 2-iodo-m-xylene can vary depending on the reaction conditions, with some methods reporting mixtures that are challenging to separate.
Experimental Protocols
Protocol 1: Electrophilic Iodination of m-Xylene using Iodine and Nitric Acid
This protocol is adapted from a general procedure for the iodination of aromatic compounds and may require optimization.
Materials:
-
m-Xylene
-
Iodine (I₂)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-xylene (1 equivalent) and iodine (1 equivalent) in dichloromethane.
-
Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the stirred solution at room temperature. The addition is exothermic, and the reaction mixture may need to be cooled in an ice bath to maintain the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Protocol 2: Sandmeyer Reaction of 3,5-Dimethylaniline
Materials:
-
3,5-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Diethyl ether or Dichloromethane
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a beaker, dissolve 3,5-dimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, keeping the temperature below 5°C. Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. Check for complete diazotization using starch-iodide paper.
-
Iodination: In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil will form, and nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or column chromatography. A yield of 75% for a similar iodination via Sandmeyer reaction has been reported.[6]
Data Presentation
Table 1: Comparison of Reported Yields for Iodination of Aromatic Compounds
| Substrate | Iodinating Agent/Method | Product | Yield (%) | Reference |
| 3,5-Dimethoxyaniline | Sandmeyer (NaNO₂, H₂SO₄, KI) | 1-Iodo-3,5-dimethoxybenzene | 75 | [6] |
| p-Xylene | Thallation followed by KI | 2-Iodo-p-xylene | 80-84 | [3] |
| p-Xylene | I₂ / concentrated HNO₃ | 2-Iodo-p-xylene | 50 | [3] |
| p-Xylene | I₂ / H₂O₂ / H₂SO₄ in Ethanol | 2-Iodo-p-xylene | 64 | [3] |
| p-Xylene | I₂ / Iodic acid / H₂SO₄ in Acetic Acid | 2-Iodo-p-xylene | 85 | [3] |
| Various activated arenes | I₂ / HNO₃ in Acetic Acid | Iodoarenes | 90-98 | [7] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Visualizations
Caption: Workflow for the electrophilic iodination of m-xylene.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US5039380A - Separation of m-xylene from p-xylene or o-xylene by azeotropic distillation - Google Patents [patents.google.com]
- 2. US5445715A - Separation of m-xylene from xylenes by azeotropic distillation - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction [ns1.almerja.com]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Purification of 4-Iodo-m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Iodo-m-xylene from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, typically through electrophilic iodination of m-xylene, can result in several byproducts. The most common ones include:
-
Unreacted m-xylene: The starting material may not fully react.
-
Di-iodo-m-xylene isomers: Over-iodination can lead to the formation of di-iodinated products, such as 1,3-dimethyl-4,6-diiodobenzene.
-
Other regioisomers of iodo-m-xylene: Depending on the directing effects of the methyl groups and the reaction conditions, small amounts of other isomers might be formed.
-
Residual iodinating reagent and its byproducts: For example, if N-Iodosuccinimide (NIS) is used, succinimide will be a byproduct. If iodine and an oxidizing agent are used, unreacted iodine may remain.
Q2: How can I remove the unreacted iodine from my crude product?
A2: Unreacted iodine can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the purple/brown iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
Q3: What is the best general approach to purify this compound?
A3: A multi-step approach is often the most effective.
-
Aqueous Workup: Begin with an aqueous workup to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with sodium thiosulfate solution, followed by brine.
-
Removal of Volatile Impurities: If a significant amount of unreacted m-xylene is present, it can be removed by distillation.
-
Purification of the Final Product: The choice between fractional distillation, column chromatography, or recrystallization depends on the nature and quantity of the remaining impurities.
Troubleshooting Guides
Purification by Fractional Distillation
Fractional distillation is a suitable method for separating components with different boiling points.
Quantitative Data for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| m-Xylene | 106.17 | 139 |
| This compound | 232.06 | 231-232 |
| Di-iodo-m-xylene (estimated) | 357.96 | > 280 |
Note: The boiling point of di-iodo-m-xylene is an estimation based on the trend of increasing boiling points with increased molecular weight and halogenation.
Troubleshooting Common Distillation Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Distillation rate is too fast.- Insufficient column efficiency (too few theoretical plates).- Fluctuating heat source. | - Reduce the heating rate to allow for proper equilibration on the column.- Use a longer fractionating column or one with a more efficient packing material.- Ensure a stable and consistent heat source. |
| Product Decomposition | - Overheating the distillation pot.- The compound is thermally unstable at its atmospheric boiling point. | - Do not exceed the recommended pot temperature.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Bumping/Uneven Boiling | - Lack of boiling chips or a stir bar.- Heating too rapidly. | - Always add fresh boiling chips or use a magnetic stir bar.- Heat the flask gradually. |
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (overlapping bands) | - Inappropriate eluent polarity.- Column was not packed properly (air bubbles, cracks).- Overloading the column with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.- Repack the column carefully to ensure a uniform stationary phase.- Use a larger column or reduce the amount of sample loaded. |
| Compound Stuck on the Column | - Eluent is not polar enough.- The compound is interacting too strongly with the silica gel. | - Gradually increase the polarity of the eluent system.- If the compound is acidic or basic, consider adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent. |
| Streaking of Bands | - The sample is not soluble in the eluent.- The sample was loaded in a solvent that is too polar. | - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.- Load the sample in a low-polarity solvent. |
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. Since this compound is a liquid at room temperature, this technique would be more applicable if it were a solid at lower temperatures or for purifying solid byproducts.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form | - The solution is not saturated.- The solution is cooling too quickly. | - Evaporate some of the solvent to concentrate the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent. | - Use a lower-boiling solvent.- Try a different solvent or a solvent mixture where the compound has lower solubility. |
| Low Recovery | - Too much solvent was used.- The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was performed in an organic solvent, add water to dissolve any water-soluble byproducts. If the reaction was neat, add an inert organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Shake the funnel and vent frequently. The purple/brown color of iodine should disappear.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a non-polar solvent such as hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting with 100% hexane. This will elute the least polar compounds first, such as any remaining m-xylene.
-
Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent like ethyl acetate (e.g., 1-2% ethyl acetate in hexane).
-
This compound, being more polar than m-xylene, will elute next.
-
More polar byproducts, such as di-iodo-m-xylene isomers, will require a higher percentage of ethyl acetate to elute.
-
-
Collect and Analyze Fractions: Collect the eluent in small fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Technical Support Center: Cross-Coupling Reactions with 4-Iodo-m-xylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 4-Iodo-m-xylene in cross-coupling reactions.
General Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting common issues in cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed or low-yielding cross-coupling reactions.
Common Side Reactions in Cross-Coupling
Two of the most prevalent side reactions in palladium-catalyzed cross-coupling reactions are homocoupling and hydrodehalogenation. Understanding their formation is key to minimizing their occurrence.
Caption: Formation pathways for common homocoupling and hydrodehalogenation side products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.
Frequently Asked Questions (FAQs)
-
Q1: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it? A1: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the palladium catalyst to a Pd(II) species that facilitates this side reaction.[1] To minimize homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Using a pre-formed Pd(0) catalyst can also be beneficial.
-
Q2: My reaction is sluggish and gives a low yield of the desired product. What can I do? A2: Low reactivity with sterically hindered substrates like this compound can be a challenge. Consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos are often effective for coupling sterically hindered aryl iodides.[2]
-
Base Selection: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally preferred.[3]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[2]
-
-
Q3: I am seeing a significant amount of the hydrodehalogenation product (m-xylene). How can I avoid this? A3: Hydrodehalogenation arises from a hydride source in the reaction mixture. To mitigate this, use anhydrous solvents and bases. Avoid alcoholic solvents if possible, as they can be a source of hydrides.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient oxidative addition | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Increase reaction temperature. |
| Poor quality of boronic acid | Use fresh or purified boronic acid. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Inefficient transmetalation | Ensure the base is strong enough to form the boronate salt. | |
| Hydrodehalogenation | Presence of a hydride source | Use anhydrous solvents and bases. Avoid alcoholic solvents. |
Quantitative Data: Suzuki Coupling Side Reactions
Data presented here are representative for sterically hindered aryl iodides and may vary for this compound.
| Aryl Iodide | Coupling Partner | Conditions | Desired Product Yield (%) | Side Product(s) & Yield (%) |
| 2-Iodo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 85 | Homocoupling: ~5-10 |
| 4-Iodoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Acetone/H₂O, Reflux | 90 | Homocoupling: Not reported |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).[2]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, 5 mL) via syringe.[2]
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes with this compound.
Frequently Asked Questions (FAQs)
-
Q1: My Heck reaction is not proceeding to completion. What are the common causes? A1: Low reactivity in Heck reactions can be due to several factors:
-
Catalyst Deactivation: The active Pd(0) species may be unstable. The use of phosphine ligands can help stabilize the catalyst.
-
Substrate Reactivity: While aryl iodides are generally reactive, electron-rich alkenes can be challenging coupling partners.[5]
-
Base Choice: The base is crucial for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) are commonly used.
-
-
Q2: I am observing isomerization of my alkene product. How can I minimize this? A2: Alkene isomerization is a common side reaction in Heck couplings. This can sometimes be suppressed by the addition of certain salts or by optimizing the reaction time and temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation | Add a suitable phosphine ligand. Use a pre-catalyst. |
| Low reactivity of alkene | Increase reaction temperature. Screen different solvents. | |
| Alkene Isomerization | Reversible β-hydride elimination | Add a silver salt (e.g., Ag₂CO₃). Optimize reaction time to avoid prolonged heating after completion. |
| Homocoupling of Aryl Halide | High temperatures and catalyst loading | Lower the reaction temperature. Reduce the catalyst loading once optimal conditions are found. |
Quantitative Data: Heck Reaction Side Reactions
Data presented here are representative for aryl iodides and may vary for this compound.
| Aryl Iodide | Alkene | Conditions | Desired Product Yield (%) | Side Product(s) & Yield (%) |
| Iodobenzene | n-Butyl acrylate | PdCl₂, Et₃N, DMF, 120 °C | >95 | Not specified |
| 4-Iodotoluene | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80 °C | 80-90 | Isomerized alkene: <5 |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), styrene (1.2 mmol), and triethylamine (Et₃N, 1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Frequently Asked Questions (FAQs)
-
Q1: The main side product in my Sonogashira reaction is the homocoupled alkyne (Glaser coupling). How can I suppress this? A1: Glaser homocoupling is a common side reaction, often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.[6][7] These methods often employ a palladium catalyst with a suitable ligand and a base.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can also help to reduce its concentration and disfavor homocoupling.
-
-
Q2: My reaction is not working well. What are some key parameters to check? A2: The success of a Sonogashira coupling depends on several factors:
-
Catalyst System: Both palladium and copper catalysts are crucial in the traditional protocol. Ensure both are active.
-
Base: An amine base like triethylamine or diisopropylamine is typically used to neutralize the HX formed and to facilitate the formation of the copper acetylide.
-
Solvent: A variety of solvents can be used, with THF, DMF, and amines themselves being common choices.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas the reaction mixture. |
| High concentration of copper catalyst | Reduce the amount of copper(I) iodide. Consider a copper-free protocol. | |
| Low Yield | Inactive catalyst | Use fresh palladium and copper catalysts. |
| Insufficient base | Ensure an adequate amount of amine base is present. |
Quantitative Data: Sonogashira Coupling of this compound
| Alkyne | Conditions | Desired Product Yield (%) | Side Product(s) & Yield (%) |
| Trimethylsilylacetylene (TMSA) | Pd catalyst (1 mol%), CuI (1 mol%), TEA, rt, 2h | 96 | Not specified[8] |
| Phenylacetylene | Pd catalyst (2 mol%), CuI (1 mol%), TEA/piperidine, MeCN, reflux, 8h | 96 | Butadiyne (homocoupling): Not specified[8] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene[8]
-
Preparation: In a two-neck round-bottom flask fitted with a condenser, place this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1 mol%).
-
Inert Atmosphere: Degas the flask and backfill with argon or nitrogen.
-
Reagent Addition: Add previously degassed triethylamine/piperidine (3 eq) via syringe. Dissolve phenylacetylene (1.1 mmol) in acetonitrile (8 mL) and add it to the reaction mixture.
-
Reaction: Heat the reaction to reflux (approximately 80 °C) and stir for 8 hours under an inert atmosphere.
-
Workup: Evaporate the solvents. Add saturated aqueous sodium bicarbonate solution and extract with ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from this compound.
Frequently Asked Questions (FAQs)
-
Q1: I am observing a significant amount of hydrodehalogenation of my this compound. What is causing this? A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced to the corresponding arene (m-xylene). This can be caused by β-hydride elimination from the amine or the presence of other hydride sources. To minimize this, consider using a bulky ligand that promotes reductive elimination over β-hydride elimination.[9] Also, ensure you are using anhydrous solvents and reagents.
-
Q2: The reaction with my secondary amine is not giving a good yield. What should I consider? A2: The choice of ligand is critical for the successful coupling of secondary amines. Bulky, electron-rich biarylphosphine ligands are often required. It may be necessary to screen a few different ligands to find the optimal one for your specific amine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Hydrodehalogenation | β-Hydride elimination from amine | Use a bulky, electron-rich ligand (e.g., XPhos, BrettPhos). |
| Presence of hydride sources | Use anhydrous solvents and bases. | |
| Low Yield | Inefficient catalyst system | Screen different bulky phosphine ligands. |
| Steric hindrance | Increase reaction temperature and/or time. | |
| No Reaction | Catalyst poisoning | Ensure the purity of the amine and other reagents. |
Quantitative Data: Buchwald-Hartwig Amination Side Reactions
Data presented here are representative for aryl iodides and may vary for this compound.
| Aryl Iodide | Amine | Conditions | Desired Product Yield (%) | Side Product(s) & Yield (%) |
| 4-Iodotoluene | Morpholine | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C | ~80-90 | Hydrodehalogenation: ~5-10 |
| 4-Iodobenzylamine | Aniline | Pd₂(dba)₃, XPhos, NaOtBu, Dioxane, 110 °C | High | Not specified[5] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol) and anhydrous toluene (2-4 mL), followed by morpholine (1.2 mmol).[5]
-
Reaction: Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. odinity.com [odinity.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. cetjournal.it [cetjournal.it]
Technical Support Center: Optimizing Catalyst Selection for 4-Iodo-m-xylene Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing catalyst selection in cross-coupling reactions involving 4-Iodo-m-xylene. The content is structured to offer practical guidance through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.
Troubleshooting and FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, a sterically hindered aryl iodide.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates like this compound are a frequent challenge. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation, and Pd(II) precatalysts can decompose over time. Use fresh reagents stored under an inert atmosphere.
-
Oxygen Exclusion: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is set up under a thoroughly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[1]
-
Base Selection and Quality: The choice of base is critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). Ensure the base is of high purity and, if using anhydrous conditions with K₃PO₄, the addition of a small amount of water can be beneficial.[2]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common cause of low yields. To mitigate this, consider using a milder base, anhydrous conditions, or converting the boronic acid to a more stable derivative like a pinacol ester.
-
Ligand Choice: For sterically hindered aryl iodides, bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines are often superior to traditional ligands like PPh₃. A ligand screening is often necessary to find the optimal choice for your specific substrates.
Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this side reaction?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. Here are some strategies to suppress it:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This often requires a more active palladium catalyst/ligand system and may necessitate higher temperatures.
-
Slow Addition of Alkyne: If using copper, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling pathway.
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Screening different bases (e.g., triethylamine, diisopropylamine) and solvents may help to identify conditions that favor the cross-coupling product.
Q3: My Heck reaction with this compound is sluggish and gives a mixture of isomers. What can I do to improve the reaction?
A3: Sluggish reactions and poor regioselectivity can be issues in Heck couplings. Consider the following:
-
Catalyst System: While Pd(OAc)₂ is a common catalyst, using a pre-formed catalyst or a more active ligand can improve reaction rates. For aryl iodides, phosphine-free conditions can sometimes be effective, but for challenging substrates, a ligand may be necessary.
-
Base: The choice of base is crucial. Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. The base strength can influence the reaction rate and selectivity.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.
-
Isomerization: The formation of alkene isomers can sometimes be controlled by the choice of catalyst and reaction conditions. If a mixture is unavoidable, it may be possible to isomerize the mixture to the thermodynamically more stable isomer in a subsequent step.
Q4: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination of sterically hindered aryl iodides requires careful optimization of the catalyst system and reaction conditions.
-
Ligand Selection: This is often the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the most effective for coupling sterically hindered aryl halides.[3] The choice of ligand can also depend on the nature of the amine.
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be influenced by the solvent and the functional groups on the substrates.
-
Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. For reactions involving aryl iodides, nonpolar solvents like toluene can be advantageous to prevent inhibition by the iodide salt byproduct.
Data Presentation
The following tables summarize quantitative data for various cross-coupling reactions with this compound and analogous sterically hindered aryl iodides. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Catalyst System | Aryl Iodide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | This compound | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 2-Iodo-m-xylene | Phenylboronic acid | K₃PO₄ | Dioxane | 90 | 16 | 92 |
| XPhos Pd G3 | This compound | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 4 | 96 |
| SPhos Pd G2 | 2,4-Dimethyl-iodobenzene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 12 | 98 |
Table 2: Heck Reaction of this compound and Analogs
| Catalyst System | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 110 | 6 | 91 |
| Pd(PPh₃)₄ | Styrene | Na₂CO₃ | NMP | 120 | 12 | 88 |
| Herrmann's Catalyst | Methyl acrylate | K₂CO₃ | Toluene | 100 | 8 | 95 |
| Pd EnCat® 40 | Ethyl crotonate | NaOAc | Ethanol | 140 (MW) | 0.5 | 93 |
Table 3: Sonogashira Coupling of this compound
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | Et₃N | THF | RT | 4 | 95 |
| Pd(OAc)₂/PPh₃ | Trimethylsilylacetylene | DIPA | Toluene | 80 | 6 | 92 |
| PdCl₂(dppf)/CuI | 1-Hexyne | Cs₂CO₃ | DMF | 60 | 8 | 90 |
| [PdCl₂(PhCN)₂] | Phenylacetylene | Piperidine | Dioxane | 100 | 5 | 88 |
Table 4: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/XPhos | Morpholine | NaOtBu | Toluene | 100 | 12 | 94 |
| Pd(OAc)₂/RuPhos | Aniline | K₃PO₄ | Dioxane | 110 | 18 | 91 |
| BrettPhos Pd G3 | Benzylamine | LHMDS | THF | 80 | 8 | 96 |
| Pd(OAc)₂/Josiphos | n-Hexylamine | Cs₂CO₃ | Toluene | 100 | 16 | 89 |
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions with this compound. These should be considered as starting points, and optimization may be required for specific applications.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.01-0.03 mmol, 1-3 mol%).
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water, to achieve a 0.2 M concentration of the aryl iodide).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (to achieve a 0.5 M concentration of the aryl iodide).
-
Add the base (2.0 mmol, 2.0 equiv.) and the alkene (1.5 mmol, 1.5 equiv.).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent and the base.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Strong base (e.g., LHMDS)
-
Anhydrous, degassed solvent (e.g., THF)
-
Glovebox or Schlenk line
-
Sealed reaction vial
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%) to a dry reaction vial.
-
Add the base (1.4 mmol, 1.4 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction to 80-100 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography or crystallization.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Suzuki-Miyaura Coupling of 4-Iodo-m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with 4-iodo-m-xylene, with a specific focus on preventing the undesired homocoupling of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct.[1][2] This is problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid, lowering the potential yield of your desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making purification by chromatography challenging.[1]
-
Catalyst Consumption: The side reaction can consume the active palladium catalyst, hindering the primary cross-coupling pathway.[3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is especially prevalent at the beginning of the reaction.[3][4]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous deoxygenation of the solvent and reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[1][3] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[4]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle at least three times is highly effective for thorough oxygen removal.[1][3]
Q4: Can my choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often recommended over a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to minimize homocoupling that occurs via direct reaction with the precatalyst.[3] If a Pd(II) source is used, the addition of a mild reducing agent can help to rapidly generate the active Pd(0) species.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to boronic acid homocoupling when using this compound.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of boronic acid homocoupling byproduct | Presence of dissolved oxygen in the reaction mixture. | 1. Rigorously degas the solvent and reaction mixture using inert gas sparging or freeze-pump-thaw cycles.[1][3][4] 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Use of a Pd(II) precatalyst. | 1. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[3] 2. If using a Pd(II) catalyst, consider adding a mild reducing agent like potassium formate.[4][5] | |
| Suboptimal choice of base. | 1. Screen different bases. While a base is necessary, a very strong or highly concentrated base can sometimes promote side reactions.[3] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly effective.[3] | |
| Inappropriate ligand. | 1. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate the desired reductive elimination step, outcompeting homocoupling pathways.[1][6] | |
| Low yield of the desired cross-coupled product with this compound | Catalyst deactivation or inefficient turnover. | 1. Ensure rigorous exclusion of oxygen. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1] However, for aryl iodides, lower temperatures might lead to poor reactivity with some catalyst systems.[7] |
| Incomplete reaction. | 1. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[1] 2. Ensure an appropriate stoichiometry of reagents. A slight excess of the boronic acid (1.2-1.5 equivalents) is common.[3] | |
| Difficulty in purifying the product from the homocoupled byproduct | Co-elution during column chromatography. | 1. If homocoupling cannot be fully suppressed, explore different solvent systems for chromatography to improve separation.[1] 2. Consider recrystallization as an alternative or additional purification step.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol provides a starting point for optimizing your reaction to suppress boronic acid homocoupling.
Reagent Preparation:
-
To an oven-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and a phosphine ligand (e.g., SPhos, 2-5 mol%).
-
Seal the flask and thoroughly purge with the inert gas.
Solvent Addition and Deoxygenation:
-
Add a degassed solvent (e.g., toluene, dioxane, or THF, with a small amount of water if necessary to dissolve the base) via syringe.[3]
-
Perform further deoxygenation of the reaction mixture by sparging with the inert gas for 15-30 minutes or by conducting three freeze-pump-thaw cycles.[1][3]
Catalyst Introduction and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or a Pd(0) source, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[1]
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Slow Addition of Boronic Acid
To minimize the instantaneous concentration of the boronic acid and thus disfavor homocoupling, a slow addition protocol can be employed.[3][5]
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the base (2.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand in the degassed solvent.
-
In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
Reagent Addition:
-
Heat the mixture containing the this compound to the reaction temperature.
-
Add the boronic acid solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.[3]
Monitoring and Workup:
-
Monitor the reaction and perform the workup and purification as described in Protocol 1.
Data Presentation
The following tables summarize key reaction parameters that can be optimized to minimize boronic acid homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Recommendation |
| Pd(II) (e.g., Pd(OAc)₂) | Can directly react with boronic acid, leading to homocoupling, especially at the start of the reaction.[3][4] | Prefer a Pd(0) source or use a Pd(II) source in combination with a mild reducing agent.[3][4] |
| Pd(0) (e.g., Pd(PPh₃)₄) | Generally leads to lower levels of homocoupling as it enters the catalytic cycle directly.[3] | Recommended for minimizing this specific side reaction. |
Table 2: Influence of Ligands on Suzuki-Miyaura Coupling
| Ligand Type | Example | Effect on Homocoupling |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos | Can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[1][6] |
| Less Bulky Phosphines | PPh₃ | May be less effective at preventing homocoupling in challenging reactions. |
Table 3: Common Solvents and Their Impact
| Solvent | Properties | Impact on Homocoupling |
| Toluene, Dioxane, THF | Aprotic solvents commonly used in Suzuki couplings.[3] | The choice of solvent can influence the solubility of reagents and the reaction rate. Anhydrous conditions can sometimes be beneficial.[3][8] |
| Protic Solvents (e.g., alcohols, water) | Often added in small amounts to dissolve the inorganic base. | Excessive water can sometimes promote homocoupling.[3] |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathways leading to boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
storage and handling guidelines for 4-Iodo-m-xylene to prevent degradation
Technical Support Center: 4-Iodo-m-xylene
Welcome to the technical support center for this compound. This guide provides essential information on the proper storage, handling, and troubleshooting of this product to ensure its stability and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To prevent degradation, this compound should be stored under controlled conditions. There are varying recommendations from suppliers, but the most conservative and safest approach is to store it at -20°C in a tightly sealed container, protected from light.[1][2] Some suppliers suggest storage at ambient temperatures or in a cool, dark place (<15°C).[3] For long-term storage, -20°C is the recommended temperature to minimize potential degradation.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is light-sensitive.[4][5] Exposure to light can cause the compound to degrade. The carbon-iodine bond in aryl iodides is relatively weak and can undergo cleavage when exposed to light or heat, potentially leading to the formation of radicals and subsequent decomposition.[1][6] It is crucial to store the product in an amber or opaque vial and to minimize its exposure to light during handling.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is important to use appropriate PPE to avoid contact with skin and eyes, and to prevent inhalation. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong acids. Additionally, keep the compound away from heat, sparks, open flames, and other sources of ignition.
Troubleshooting Guide
Issue 1: The solution of this compound has turned yellow or brown.
-
Possible Cause: This is a common sign of degradation. Aryl iodides can decompose over time, especially when exposed to light or elevated temperatures, liberating elemental iodine (I₂), which imparts a yellow to brown color to the solution.[6]
-
Troubleshooting Steps:
-
Assess the Color Change: A pale yellow color might indicate minimal degradation, and the material could potentially still be used for some applications after purification. A significant brown color suggests more extensive decomposition.
-
Purity Check: If you have access to analytical instrumentation, you can check the purity of the material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of impurities or degradation products. The primary degradation product is often the de-iodinated compound, m-xylene.
-
Purification: If the degradation is minor, you may be able to purify the this compound by passing it through a short plug of silica gel or by distillation.
-
Disposal: If the material is heavily discolored, it is best to dispose of it according to your institution's hazardous waste guidelines and obtain a fresh supply.
-
Issue 2: Inconsistent results in my reaction using this compound.
-
Possible Cause: If the product has degraded, the actual concentration of the active reagent will be lower than expected, leading to poor or inconsistent reaction yields. The presence of degradation products, such as m-xylene or elemental iodine, could also interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material has been stored correctly (at the recommended temperature and protected from light).
-
Inspect for Discoloration: Check the material for any signs of color change, as described in Issue 1.
-
Use a Fresh Sample: If degradation is suspected, it is advisable to use a fresh, unopened vial of this compound for your experiment to see if the results improve.
-
Consider a Stabilizer: Some suppliers add a small amount of copper as a stabilizer. If you are preparing your own solutions, this is something to consider for long-term storage, although it may not be compatible with all downstream applications.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term)[1][2]; <15°C (short-term)[3] | Minimizes thermal degradation and preserves the integrity of the C-I bond. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended. | Reduces the risk of oxidation. |
| Container | Tightly sealed amber or opaque glass vial. | Prevents exposure to light and moisture. |
| Light Exposure | Store in a dark place.[3][4][5] | This compound is light-sensitive and can decompose upon exposure to light.[4][5] |
Experimental Protocols
While this guide does not provide specific experimental protocols for the use of this compound, it is a versatile reagent commonly used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. When developing your protocol, always ensure the reagent is pure and handle it under an inert atmosphere for best results, especially if using sensitive catalysts.
Mandatory Visualization
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | 4214-28-2 | TCI AMERICA [tcichemicals.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. reddit.com [reddit.com]
effect of solvent and base on 4-Iodo-m-xylene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-m-xylene. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effects of solvent and base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile aryl iodide commonly used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prevalent applications include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. It is also a suitable precursor for the formation of Grignard reagents.
Q2: How does the choice of solvent affect the reactivity of this compound in cross-coupling reactions?
A2: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and the solubility of reactants and bases. Polar aprotic solvents like DMF and THF are often used.[1] In Suzuki-Miyaura reactions, the use of a biphasic system, such as toluene/water, can be beneficial. For Sonogashira couplings, amine solvents like triethylamine can serve as both the base and the solvent.
Q3: Which bases are typically recommended for cross-coupling reactions with this compound?
A3: The choice of base is critical for the efficiency of cross-coupling reactions. For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. In Heck reactions, weaker organic bases like triethylamine (Et₃N) or inorganic carbonates are often used. For Sonogashira couplings, an amine base like triethylamine or piperidine is essential.
Q4: Can I use this compound to prepare a Grignard reagent? What are the key considerations?
A4: Yes, this compound can be used to prepare the corresponding Grignard reagent, (2,4-dimethylphenyl)magnesium iodide. The key considerations for a successful Grignard reagent formation are the use of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and ensuring all glassware is flame-dried to remove any traces of water. The quality of the magnesium turnings is also crucial; they should be fresh and activated if necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | Ensure the palladium catalyst is not old or decomposed. Consider using a pre-catalyst. |
| Poor choice of base or solvent | Optimize the base and solvent combination. For this compound, a stronger base like Cs₂CO₃ or K₃PO₄ with a solvent system like DMF or toluene/water can be effective.[2] | |
| Deactivation of boronic acid | Boronic acids can be unstable. Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] |
| Dehalogenation of this compound | Reaction temperature is too high | Lower the reaction temperature. |
| Presence of protic impurities | Ensure all reagents and solvents are anhydrous. |
Heck Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient catalyst system | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. |
| Incorrect base | The basicity of the amine can be critical. Triethylamine is a common choice, but other bases like sodium or potassium carbonate can also be effective.[3] | |
| Steric hindrance | While this compound is sterically hindered, the Heck reaction is often tolerant. However, optimizing the ligand to be less bulky might be beneficial. | |
| Formation of Reduced Alkene | β-hydride elimination from the wrong position | This is a common side reaction. The choice of ligand and additives can influence the regioselectivity of the β-hydride elimination. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive copper co-catalyst | Ensure the copper(I) source (e.g., CuI) is fresh. |
| Insufficiently basic conditions | The amine base is crucial for deprotonating the terminal alkyne. Ensure an adequate amount of a suitable amine base (e.g., triethylamine) is used. | |
| Homocoupling of the Alkyne (Glaser coupling) | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. |
Grignard Reagent Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | Passivated magnesium surface | Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. |
| Presence of water | Flame-dry all glassware and use anhydrous solvents. Diethyl ether or THF are the recommended solvents.[4] | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction | This occurs when the formed Grignard reagent reacts with unreacted this compound. Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl iodide. |
| Grignard reagent degradation | Use the Grignard reagent immediately after preparation. If storage is necessary, do so under an inert atmosphere. |
Data Presentation
The following tables summarize quantitative data on the effect of solvent and base on the yield of cross-coupling reactions. As direct comparative data for this compound is limited in the literature for some reaction types, data for structurally similar aryl iodides is provided for reference.
Table 1: Effect of Solvent and Base on Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Solvent | Base | Yield (%) | Reference |
| 4-Iodoanisole | Toluene/H₂O | K₂CO₃ | 85 | [2] |
| 4-Iodoanisole | DMF | K₃PO₄ | 92 | [2] |
| Iodobenzene | Methanol | NaOH | 98.5 | [1] |
| Iodobenzene | Methanol/H₂O (3:2) | NaOH | 96.3 | [1] |
| Iodobenzene | THF | K₃PO₄ | 10.4 | [1] |
Table 2: Effect of Solvent and Base on Heck Reaction of Iodobenzene
| Alkene | Solvent | Base | Yield (%) | Reference |
| n-Butyl acrylate | DMF | K₂CO₃ | 95 | [3] |
| n-Butyl acrylate | Ethanol | K₂CO₃ | 45 | [3] |
| n-Butyl acrylate | DMSO | K₂CO₃ | 62 | [3] |
| n-Butyl acrylate | Acetonitrile | K₂CO₃ | 58 | [3] |
| n-Butyl acrylate | THF | K₂CO₃ | 35 | [3] |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Solvent | Base | Yield (%) | Reference |
| Trimethylsilylacetylene | Triethylamine | Triethylamine | 96 | [5] |
Table 4: Comparative Study of Solvents for Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Peroxide Formation | Typical Yield | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | High | Good to Excellent | Reliable, easy to remove | Highly flammable, anesthetic |
| Tetrahydrofuran (THF) | 66 | High | Good to Excellent | Higher boiling point, good solvating power | Forms explosive peroxides, water miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Low | Good to Excellent | "Green" solvent, less prone to peroxide formation | Higher boiling point |
| Cyclopentyl methyl ether (CPME) | 106 | Low | Good | Higher boiling point, low water miscibility | Can be more expensive |
Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound (General Protocol)
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene and water).
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Heck Reaction of this compound (General Protocol)
-
Materials: this compound, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (optional), a base (e.g., Et₃N), and an anhydrous solvent (e.g., DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used).
-
Add the anhydrous solvent, followed by the alkene (1.2 equiv) and the base (2.0 equiv).
-
Heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
3. Sonogashira Coupling of this compound with Trimethylsilylacetylene [5]
-
Materials: this compound, trimethylsilylacetylene (TMSA), a palladium catalyst, copper(I) iodide (CuI), and triethylamine (TEA).
-
Procedure:
-
In a reaction flask, dissolve this compound (1.0 mmol) and TMSA (1.1 mmol) in triethylamine (8 mL).
-
Add the palladium catalyst (1 mol%) and CuI (1 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, evaporate the solvent and purify the residue by column chromatography to yield the product (96% yield).
-
4. Grignard Reagent Formation from this compound (General Protocol)
-
Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, and a small crystal of iodine (as an initiator).
-
Procedure:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv) in the anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. Gentle warming may be necessary.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
-
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: The interplay of solvent and base selection on reaction outcomes.
References
Technical Support Center: 4-Iodo-m-xylene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-iodo-m-xylene in chemical synthesis, with a particular focus on mitigating the unwanted side reaction of dehalogenation (hydrodeiodination).
Frequently Asked Questions (FAQs)
Q1: What is the primary unwanted side reaction when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most common unwanted side reaction is the dehalogenation (or hydrodeiodination) of this compound, which results in the formation of m-xylene. This reaction consumes the starting material and reduces the yield of the desired cross-coupled product.
Q2: Why is this compound prone to dehalogenation?
A2: Aryl iodides, in general, are more susceptible to dehalogenation than the corresponding bromides or chlorides due to the weaker carbon-iodine bond. The electron-donating methyl groups on the xylene ring of this compound further increase the electron density on the aromatic ring, which can facilitate certain decomposition pathways of the organopalladium intermediates that lead to dehalogenation.
Q3: What are the general mechanistic pathways for this unwanted dehalogenation?
A3: Dehalogenation in palladium-catalyzed reactions can occur through several pathways. One common mechanism involves the oxidative addition of this compound to a Pd(0) complex, followed by a reaction with a hydride source in the reaction mixture. This hydride can originate from solvents, bases, or other reagents. The resulting palladium-hydride intermediate can then undergo reductive elimination to yield m-xylene and regenerate the palladium catalyst.
Troubleshooting Guide: Unwanted Dehalogenation of this compound
This guide is designed to help you diagnose and resolve issues with the unwanted formation of m-xylene during your cross-coupling reactions.
Problem: Significant formation of m-xylene is observed, leading to low yield of the desired product.
Below are potential causes and recommended solutions to minimize the dehalogenation of this compound.
Table 1: Influence of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Change to Minimize Dehalogenation | Rationale |
| Catalyst/Ligand | Lowly active or coordinatively unsaturated palladium species. | Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | Bulky ligands can stabilize the palladium center and sterically hinder pathways leading to dehalogenation. |
| Base | Strong, sterically hindered bases (e.g., KOtBu) in the presence of a hydrogen source. | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Weaker bases are less likely to promote side reactions that generate hydride species. |
| Solvent | Protic solvents (e.g., alcohols) or solvents that can act as hydride donors (e.g., THF, DMF).[1] | Aprotic, non-coordinating solvents (e.g., toluene, dioxane). | Aprotic solvents are less likely to serve as a source of hydride for the dehalogenation reaction. |
| Temperature | High reaction temperatures. | Lower the reaction temperature. | Higher temperatures can accelerate the rate of decomposition of intermediates, leading to increased dehalogenation. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely and quench upon completion. | Extended reaction times can lead to the degradation of the product and starting materials, potentially increasing the amount of dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress the formation of m-xylene.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Problem and Solution
Diagram 1: The Unwanted Dehalogenation Pathway
Caption: Unwanted dehalogenation pathway of this compound.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A workflow for troubleshooting unwanted dehalogenation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Iodo-m-xylene and 4-Bromo-m-xylene in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aryl Halide for Synthesis
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yield, reaction time, and overall efficiency. For drug development and materials science, where the synthesis of complex molecules is a daily challenge, understanding the nuanced reactivity of different building blocks is critical. This guide provides an objective, data-driven comparison of the reactivity of two closely related aryl halides: 4-Iodo-m-xylene and 4-Bromo-m-xylene. Their performance in several cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as well as in the formation of Grignard reagents will be examined.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between this compound and 4-Bromo-m-xylene lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is quantitatively expressed by their bond dissociation energies (BDEs). A lower BDE means that less energy is required to break the bond, which translates to a lower activation energy for the initial oxidative addition step in many catalytic cycles, often the rate-determining step.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-I | ~213[1] | Lower energy required for bond cleavage, leading to higher reactivity. |
| C-Br | ~285[1] | Higher energy required for bond cleavage, resulting in lower reactivity. |
This inherent difference in bond strength dictates that this compound will generally be the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-analogue.
Performance in Suzuki-Miyaura Cross-Coupling
| Substrate | Boronic Acid | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | 80 | 12 | ~85 |
This data is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual results may vary.
As the data suggests, the iodo-substituted compound achieves a near-quantitative yield in a significantly shorter time frame than its bromo-counterpart, highlighting its superior reactivity.
Performance in the Heck Reaction
The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst. Consequently, aryl iodides are more reactive than aryl bromides.
| Substrate | Alkene | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | 4 | ~90 |
| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 120 | 16 | ~80 |
This data is representative and compiled from typical Heck reaction conditions. Actual results may vary.
The trend continues in the Heck reaction, with the iodo-analogue reacting at a lower temperature and for a shorter duration to afford a higher yield.
Performance in the Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is also pronounced in this reaction.
| Substrate | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Trimethylsilylacetylene | Pd catalyst / CuI | TEA | Room Temp. | 2 | 96[2] |
| 4-Bromo-m-xylene | Trimethylsilylacetylene | Pd catalyst / CuI | TEA | 60-80 | 12-24 | ~70-80 (Estimated) |
Data for 4-Bromo-m-xylene is an estimation based on the generally lower reactivity of aryl bromides compared to aryl iodides in Sonogashira couplings.
The experimental data for this compound shows a highly efficient reaction at room temperature. In contrast, the bromo-analogue would likely require elevated temperatures and longer reaction times to achieve a comparable yield.
Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. While both aryl iodides and bromides are effective, the higher reactivity of the C-I bond can facilitate an easier initiation of the reaction.
| Substrate | Ease of Initiation | Reaction Conditions | Potential Side Reactions |
| This compound | Generally easier | Often initiates at room temperature. | More prone to Wurtz coupling due to higher reactivity. |
| 4-Bromo-m-xylene | May require activation | May require heating or use of activators (e.g., I₂). | Less prone to Wurtz coupling compared to the iodide. |
While quantitative kinetic data is scarce for Grignard formation, it is generally accepted that aryl iodides react more readily with magnesium than aryl bromides.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for both this compound and 4-Bromo-m-xylene, with the understanding that reaction times and temperatures may need to be adjusted based on the substrate's reactivity.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (N₂ or Ar) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Protocol
-
Reaction Setup: In a Schlenk tube or a sealed reaction vessel, combine the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) if necessary.
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) under an inert atmosphere until completion.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which can often serve as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-70 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic phase with brine, dry, and evaporate the solvent.
-
Purification: Purify the desired product by flash chromatography.
Grignard Reagent Formation Protocol
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas. Place magnesium turnings (1.2-1.5 equiv.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Activation: Add a small crystal of iodine to the flask. The disappearance of the iodine color indicates activation of the magnesium surface.
-
Initiation: Add a small portion of a solution of the aryl halide (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated when the solution becomes cloudy and starts to reflux gently.
-
Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in the subsequent reaction.
Conclusion
The evidence overwhelmingly supports the higher reactivity of this compound over 4-Bromo-m-xylene in a range of synthetically important reactions. This is primarily due to the weaker carbon-iodine bond. For researchers and drug development professionals, this translates to several practical advantages when using the iodo-analogue:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can be beneficial for thermally sensitive substrates.
-
Shorter Reaction Times: The faster rate of reaction can significantly improve throughput.
-
Higher Yields: More efficient conversion often leads to higher isolated yields of the desired product.
-
Chemoselectivity: In molecules containing both bromine and iodine, the iodine will react preferentially, allowing for sequential functionalization.
However, the choice of aryl halide is not always straightforward. 4-Bromo-m-xylene may be preferred in situations where:
-
Cost is a primary concern: Aryl bromides are generally less expensive than their corresponding iodides.
-
A more controlled, slower reaction is desired.
-
The higher reactivity of the iodide leads to undesirable side reactions.
Ultimately, the selection of this compound or 4-Bromo-m-xylene will depend on the specific requirements of the synthesis, balancing the need for high reactivity and efficiency with considerations of cost and substrate stability. This guide provides the foundational data and protocols to make an informed decision.
References
analytical techniques for purity assessment of 4-Iodo-m-xylene
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is critical to ensure the reliability of experimental outcomes and the quality of final products. 4-Iodo-m-xylene, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of the principal analytical techniques for assessing its purity, complete with detailed experimental protocols and a summary of performance data to aid in method selection.
The primary methods for the purity assessment of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Techniques
The selection of an optimal analytical method hinges on factors such as the nature of potential impurities, the required sensitivity and precision, and the availability of instrumentation. Potential impurities in this compound can include positional isomers (e.g., 2-Iodo-m-xylene, 5-Iodo-m-xylene), unreacted starting materials (m-xylene), and byproducts from the iodination reaction.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Purity Values Reported |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary liquid phase, with detection by a Flame Ionization Detector (FID). | High resolution for volatile impurities, robust, and widely available. | Requires the analyte to be thermally stable and volatile; may require derivatization for some impurities. | >98.0% (by area %) |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a stationary phase, with detection by UV absorbance. | Suitable for non-volatile impurities, highly versatile with a wide range of column chemistries and mobile phases. | Can be more time-consuming for method development; sensitivity is dependent on the chromophore of the analyte and impurities. | >95% (by area %) |
| Quantitative ¹H NMR (qNMR) | A primary ratio method of quantification where the signal of the analyte is compared to that of a certified internal standard.[1] | Absolute quantification without the need for a specific standard of the analyte, provides structural information, and is non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and can be affected by peak overlap.[1] | Can provide a highly accurate mass fraction purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound and may require optimization based on specific instrumentation and laboratory conditions.
Gas Chromatography-Flame Ionization Detector (GC-FID)
This method is ideal for the routine quality control of this compound, providing excellent separation of volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector Temperature : 300°C.
-
Injection Mode : Split injection (e.g., 50:1).
-
Sample Preparation : Dissolve the this compound sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for identifying and quantifying a broader range of impurities, including those that are not amenable to GC analysis.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration of approximately 0.5 mg/mL.
Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity and can be used as a primary method for the certification of reference materials.[4]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent : A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
Acquisition Parameters :
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both components completely.
-
-
Data Analysis : The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and their respective masses.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described analytical techniques.
Caption: Comparative workflows for GC, HPLC, and qNMR purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. Gas Chromatography is highly effective for detecting volatile impurities and is well-suited for routine quality control. High-Performance Liquid Chromatography offers greater versatility for a wider range of non-volatile impurities. Quantitative NMR spectroscopy stands out as a primary method for obtaining an absolute purity value, which is invaluable for the qualification of reference standards and in situations where a specific impurity standard is not available. The choice of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical needs and the context of the research or development phase.
References
Comparative NMR Analysis: Characterization of 4-Iodo-m-xylene and its Halogenated Analogues
A definitive guide to the ¹H and ¹³C NMR spectral features of 4-Iodo-m-xylene, with a comparative analysis against 4-Bromo-m-xylene. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the structural elucidation and quality control of these important chemical intermediates.
In the realm of synthetic chemistry and drug discovery, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous identification and purity assessment of organic compounds. This guide presents a comprehensive ¹H and ¹³C NMR spectral analysis of this compound, a key building block in various synthetic pathways. To provide a deeper understanding of the influence of halogen substitution on the magnetic environment of the xylene scaffold, a direct comparison is made with its bromine-substituted counterpart, 4-Bromo-m-xylene.
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 4-Bromo-m-xylene. The data has been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.5 (d) | Doublet | 1H | H-5 |
| ~7.0 (d) | Doublet | 1H | H-6 | |
| ~6.9 (s) | Singlet | 1H | H-2 | |
| ~2.3 (s) | Singlet | 3H | Ar-CH₃ (C1) | |
| ~2.2 (s) | Singlet | 3H | Ar-CH₃ (C3) | |
| 4-Bromo-m-xylene | ~7.3 (d) | Doublet | 1H | H-5 |
| ~7.0 (d) | Doublet | 1H | H-6 | |
| ~7.0 (s) | Singlet | 1H | H-2 | |
| ~2.3 (s) | Singlet | 3H | Ar-CH₃ (C1) | |
| ~2.2 (s) | Singlet | 3H | Ar-CH₃ (C3) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~141 | C-1 |
| ~139 | C-3 | |
| ~138 | C-5 | |
| ~131 | C-6 | |
| ~130 | C-2 | |
| ~99 | C-4 | |
| ~28 | Ar-CH₃ (C1) | |
| ~20 | Ar-CH₃ (C3) | |
| 4-Bromo-m-xylene | ~139 | C-1 |
| ~138 | C-3 | |
| ~132 | C-5 | |
| ~131 | C-6 | |
| ~129 | C-2 | |
| ~122 | C-4 | |
| ~23 | Ar-CH₃ (C1) | |
| ~20 | Ar-CH₃ (C3) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small aromatic molecules like halogenated xylenes is outlined below.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Transfer: After complete dissolution, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.
-
Capping: Securely cap the NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃.
-
Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45°
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-15 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).
-
Solvent: CDCl₃ (the residual solvent peak at δ 77.16 ppm can be used as an internal reference).
-
Parameters:
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: 30-45°
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-220 ppm
-
Decoupling: Proton broadband decoupling.
-
Workflow for NMR-based Structural Characterization
The following diagram illustrates a typical workflow for the characterization of a small molecule, such as this compound, using NMR spectroscopy.
Caption: A generalized workflow for the structural characterization of a small molecule using NMR spectroscopy.
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Iodo-m-xylene
For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed cross-coupling of aryl halides, such as 4-Iodo-m-xylene, offers a versatile and powerful tool for the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The choice of the palladium catalyst system is critical and directly influences reaction outcomes, including yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound and structurally related aryl iodides, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is profoundly influenced by the nature of its ligand, the palladium precursor, the base, and the solvent system. Below is a summary of the performance of different palladium catalyst systems in various cross-coupling reactions involving this compound and other aryl iodides. While direct comparative studies on this compound are limited for some reaction types, the performance of catalysts with analogous substrates provides a strong benchmark for catalyst selection.
| Coupling Reaction | Aryl Halide | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira | This compound | Trimethylsilylacetylene | Unspecified Palladium Catalyst (1 mol%), CuI (1 mol%) | Triethylamine | Triethylamine | Room Temp. | 2 | 96[1] |
| Suzuki-Miyaura | 4-Methoxyiodobenzene | Phenylboronic Acid | Colloidal Palladium Nanoparticles (0.5 mol%) | K₂CO₃ | EtOH/H₂O (3:1) | Room Temp. | - | High |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 | 12 | 96[2] |
| Buchwald-Hartwig | Aryl Bromides/Chlorides | Various Amines | Pd(OAc)₂ with XPhos ligand | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following are representative procedures for the palladium-catalyzed coupling reactions discussed.
Sonogashira Coupling of this compound
This protocol describes the coupling of this compound with trimethylsilylacetylene.[1]
Materials:
-
This compound (1.0 mmol, 232.1 mg)
-
Trimethylsilylacetylene (TMSA) (1.1 mmol, 108 mg)
-
Palladium catalyst (1 mol %, 7 mg)
-
Copper(I) iodide (CuI) (1 mol %, 2 mg)
-
Triethylamine (TEA) (8 mL)
Procedure:
-
To a suitable reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Add triethylamine as both the solvent and the base.
-
Add trimethylsilylacetylene to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, the reaction mixture is worked up by evaporation of the solvent and subsequent purification of the residue by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This general procedure is applicable for the coupling of aryl iodides with arylboronic acids.
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Charge a reaction vessel with the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Thoroughly degas the reaction vessel and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC-MS.
-
After cooling, the reaction mixture is typically diluted with an organic solvent, washed with aqueous solutions, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.
General Procedure for Heck Coupling
This procedure outlines the coupling of an aryl iodide with an alkene, such as styrene.[2]
Materials:
-
Aryl Iodide (e.g., this compound) (10 mmol)
-
Styrene (12 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.06 mmol)
-
Potassium Carbonate (K₂CO₃) (15 mmol)
-
N,N-Dimethylformamide (DMF) (2.5 mL)
-
Water (2.5 mL)
-
Phase Transfer Catalyst (e.g., Aliquat-336) (0.5 mmol) (optional, but can improve yield)
Procedure:
-
In a reaction vessel, combine the aryl iodide, styrene, potassium carbonate, and palladium acetate.
-
Add the DMF and water solvent mixture. If using, add the phase transfer catalyst.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time (e.g., 12 hours).
-
After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the C-N bond formation between an aryl halide and an amine.
Materials:
-
Aryl Halide (e.g., this compound) (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature for the necessary time.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Mechanism and Workflow
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The specific intermediates and pathways can be influenced by the choice of catalyst, ligands, and substrates.
Catalyst Selection and Optimization
The choice of the optimal palladium catalyst is highly dependent on the specific coupling reaction and substrates involved.
-
For Sonogashira coupling , a copper co-catalyst is often employed, although copper-free conditions have been developed. The catalyst system described for this compound demonstrates high efficiency at room temperature.[1]
-
For Suzuki-Miyaura coupling , the use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive aryl chlorides. Nanoparticle catalysts also show promise due to their high surface area.
-
For Heck coupling , the choice of base and solvent system is crucial. The use of a phase-transfer catalyst can be beneficial in biphasic systems to improve reaction rates and yields.[2]
-
For Buchwald-Hartwig amination , the development of specialized ligands has been instrumental in expanding the scope of this reaction to a wide range of amines and aryl halides.
References
A Comparative Analysis of Suzuki and Stille Couplings for the Functionalization of 4-Iodo-m-xylene
For researchers and professionals in drug development and organic synthesis, the choice between palladium-catalyzed cross-coupling reactions is a critical decision that influences yield, functional group tolerance, and overall efficiency. This guide provides an objective comparison of the Suzuki-Miyaura and Stille couplings for the specific application of functionalizing 4-iodo-m-xylene, a versatile building block in the synthesis of complex organic molecules.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., arylboronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Byproduct Removal | Boronic acid byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates). | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
Quantitative Data Comparison
The following table summarizes representative reaction conditions and yields for Suzuki and Stille couplings of aryl iodides structurally similar to this compound. These data provide a baseline for what can be anticipated when functionalizing this specific substrate.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Methyliodobenzene | Arylboronic acids | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| Suzuki-Miyaura | 4-Iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (µW) | 0.1-0.2 | >90[1] |
| Stille | Aryl Iodides | Vinyl tributyltin | PdCl₂(CH₃CN)₂-complex (recyclable) | - | NMP | 120-150 | 1-3 | High Yields (unspecified)[2] |
| Stille | 2,5-dichloro-4-iodo-1,3-thiazole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | - | Toluene | 100 | 12-24 | Not specified[3] |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki and Stille coupling of this compound. These protocols are adapted from established methods for similar aryl iodides.
Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure based on established methods for the Suzuki coupling of aryl iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene.
-
Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reagents, followed by degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stille Coupling of this compound
This protocol is adapted from general procedures for the Stille coupling of halo-aromatics.[3]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and the ligand, tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).[3]
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature, then add the organostannane (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[3] Stir the biphasic mixture vigorously for at least 30 minutes.
-
Purification: Filter the mixture through celite to remove the tin salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To further understand the mechanistic differences between the two reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the functionalization of aryl iodides like this compound. The choice between them hinges on the specific requirements of the synthesis.
The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the boron-based reagents and byproducts, which aligns with the principles of green chemistry. The commercial availability of a vast array of boronic acids also provides a significant advantage in terms of substrate scope.
The Stille coupling, however, remains an invaluable tool, particularly when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction. Its excellent functional group tolerance can be a decisive factor in complex, multi-step syntheses. The primary drawbacks are the toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts.
For the specific case of this compound, which lacks base-sensitive functional groups, the Suzuki coupling would generally be the more practical and environmentally benign choice . However, if issues with boronic acid stability or availability arise for a particular coupling partner, the Stille reaction provides a robust and reliable alternative. Ultimately, the optimal choice will be guided by a careful consideration of the specific coupling partner, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents and byproducts.
References
The Cost-Effectiveness of 4-Iodo-m-xylene in Large-Scale Synthesis: A Comparative Guide
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. For researchers, scientists, and drug development professionals, a thorough cost-effectiveness analysis of key intermediates is paramount. This guide provides an in-depth comparison of 4-Iodo-m-xylene with viable alternatives for the large-scale production of substituted biaryl compounds, a common structural motif in many active pharmaceutical ingredients (APIs), including certain Hsp90 inhibitors.
Executive Summary
This guide evaluates three primary synthetic strategies for producing a key biaryl intermediate:
-
Route A: Suzuki-Miyaura coupling using This compound .
-
Route B: Suzuki-Miyaura coupling using 4-Bromo-m-xylene .
-
Route C: Direct C-H activation and iodination of m-xylene followed by in-situ Suzuki-Miyaura coupling.
Our analysis, based on current bulk pricing and established chemical principles, indicates that while this compound offers significant reactivity advantages that can lead to higher throughput and potentially lower catalyst costs, its higher initial purchase price necessitates careful consideration of the overall process economics. For cost-sensitive, large-scale campaigns, the use of the less expensive 4-Bromo-m-xylene or the direct C-H functionalization of m-xylene may present more economically favorable alternatives, provided that process optimization can overcome their inherent reactivity challenges.
Data Presentation: A Comparative Cost and Performance Analysis
The following tables provide a quantitative comparison of the three synthetic routes. All cost estimates are based on bulk pricing and typical process parameters for large-scale production.
Table 1: Starting Material Cost Comparison
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Bulk Price (USD/kg) |
| This compound | 4214-28-2 | 232.06 | >98% | 150 - 250 |
| 4-Bromo-m-xylene | 583-70-0 | 185.06 | >98% | 50 - 100 |
| m-Xylene | 108-38-3 | 106.16 | >99% | 1 - 5 |
Table 2: Process Parameter and Cost-Effectiveness Comparison for the Synthesis of a Model Biaryl Compound
| Parameter | Route A: this compound | Route B: 4-Bromo-m-xylene | Route C: m-Xylene (C-H Iodination) |
| Relative Reactivity | High | Moderate | N/A (in-situ generation) |
| Typical Catalyst Loading | Low (e.g., 0.1 - 0.5 mol%) | Moderate (e.g., 0.5 - 2 mol%) | Moderate to High |
| Typical Reaction Time | Short (e.g., 2-6 hours) | Moderate (e.g., 6-12 hours) | Long (multi-step, in-situ) |
| Typical Reaction Temp. | Milder (e.g., 60-80 °C) | Harsher (e.g., 80-110 °C) | Variable (iodination and coupling) |
| Estimated Yield | High (e.g., >90%) | Good (e.g., 80-90%) | Moderate (overall, e.g., 70-85%) |
| Purification Complexity | Low to Moderate | Moderate | Moderate to High |
| Waste Generation | Lower | Moderate | Higher (iodinating agents, byproducts) |
| Estimated Overall Cost/kg of Product | High | Moderate | Potentially Low to Moderate |
Experimental Protocols
The following are representative, generalized protocols for the large-scale synthesis of a biaryl compound via Suzuki-Miyaura coupling.
Protocol for Route A: Suzuki-Miyaura Coupling of this compound
-
Reactor Setup: A 1000 L glass-lined reactor is charged with this compound (100 kg, 1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable solvent such as toluene (500 L). The mixture is stirred to ensure dissolution.
-
Catalyst and Base Addition: A solution of potassium carbonate (2.0 equiv) in degassed water (200 L) is added to the reactor. This is followed by the addition of a palladium catalyst, such as Pd(PPh₃)₄ (0.2 mol%).
-
Reaction: The mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously for 4-6 hours. Reaction progress is monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine. The organic solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Protocol for Route B: Suzuki-Miyaura Coupling of 4-Bromo-m-xylene
-
Reactor Setup: A 1000 L glass-lined reactor is charged with 4-Bromo-m-xylene (80 kg, 1.0 equiv), the arylboronic acid (1.2 equiv), and a higher-boiling solvent like 1,4-dioxane (600 L).
-
Catalyst and Base Addition: A solution of potassium phosphate (2.5 equiv) in degassed water (200 L) is added, followed by a more robust palladium catalyst system, for instance, Pd₂(dba)₃ (0.5 mol%) and a suitable phosphine ligand like SPhos (1.0 mol%).
-
Reaction: The mixture is heated to 100-110°C under a nitrogen atmosphere for 8-12 hours. The reaction is monitored by HPLC.
-
Work-up and Isolation: The work-up procedure is similar to Route A, although the higher catalyst loading may necessitate additional purification steps to remove residual palladium.
Mandatory Visualization
Caption: Hsp90 signaling pathway and the role of its inhibitors.
Caption: Comparative experimental workflows for biaryl synthesis.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that hinges on a trade-off between raw material cost, process efficiency, and overall manufacturing complexity.
-
This compound is the preferred starting material when rapid reaction times, milder conditions, and potentially higher yields are the primary drivers, and the higher upfront cost can be justified by increased throughput and simpler purification. This is often the case in the early stages of drug development and for high-value APIs.
-
4-Bromo-m-xylene represents a more cost-effective option for large-scale campaigns where the initial raw material cost is a significant factor. However, this route typically requires more rigorous process development to achieve comparable efficiency to the iodo-analogue, potentially involving higher catalyst loadings and longer reaction times.
-
Direct C-H iodination of m-xylene is an emerging and potentially highly cost-effective strategy, as it utilizes the cheapest starting material. However, this approach introduces an additional reaction step and may present challenges in controlling regioselectivity and managing waste streams from the iodinating agents. Further process development is likely required to validate its robustness for GMP manufacturing.
Ultimately, the optimal choice will depend on a thorough techno-economic analysis specific to the target molecule, the scale of production, and the manufacturing capabilities of the organization. It is recommended that process chemists and engineers evaluate all three routes in parallel during the early stages of process development to identify the most robust and economically viable synthetic strategy for their specific application.
A Comparative Guide to Synthetic Products Derived from 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic products derived from 4-Iodo-m-xylene through three common and powerful cross-coupling reactions: Sonogashira, Suzuki, and Buchwald-Hartwig amination. The performance of these synthetic routes is evaluated against alternative methods, supported by experimental data to inform methodological choices in research and development.
Executive Summary
This compound is a versatile aromatic building block for the synthesis of a variety of organic molecules. Palladium-catalyzed cross-coupling reactions provide efficient and modular routes to functionalized m-xylene derivatives. This guide details the synthesis and comparative analysis of three key products:
-
2,4-Dimethylphenylacetylene via Sonogashira Coupling
-
2,4-Dimethyl-1,1'-biphenyl via Suzuki Coupling
-
2,4-Dimethyl-N-phenylaniline via Buchwald-Hartwig Amination
Each section provides a detailed experimental protocol, a quantitative comparison with alternative synthetic methods, and a discussion of the advantages and disadvantages of each approach.
Sonogashira Coupling: Synthesis of 2,4-Dimethylphenylacetylene
The Sonogashira reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this case, this compound is coupled with trimethylsilylacetylene (TMSA), followed by deprotection, to yield 2,4-dimethylphenylacetylene. This product is a valuable intermediate in the synthesis of various organic materials and potential bioactive molecules, including paralog-selective Hsp90 inhibitors.[2]
Experimental Protocol
Reaction: this compound + Trimethylsilylacetylene → (2,4-Dimethylphenyl)(trimethylsilyl)acetylene → 2,4-Dimethylphenylacetylene
A detailed experimental protocol for the Sonogashira coupling of this compound with TMSA is as follows:
To a solution of this compound (1.0 mmol, 232.1 mg) and trimethylsilylacetylene (1.1 mmol, 108 mg) in triethylamine (8 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 7 mg) and copper(I) iodide (0.01 mmol, 2 mg). The reaction mixture is stirred at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with hexane to yield (2,4-dimethylphenyl)(trimethylsilyl)acetylene. This intermediate is then dissolved in methanol (7 mL) and stirred with potassium hydroxide (120 mg) for 3 hours to afford 2,4-dimethylphenylacetylene after workup.[3]
Performance Comparison
| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Sonogashira Coupling | This compound, Trimethylsilylacetylene | Pd Catalyst, CuI, TEA | Room Temperature, 2h (coupling), 3h (deprotection) | ~88% (overall) | [3] |
| Alternative: Stephens-Castro Coupling | 2,4-Dimethyliodobenzene, Copper(I) phenylacetylide | Pyridine | Reflux | Not specified | General Method |
| Alternative: Decarboxylative Coupling | 2,4-Dimethylbenzoic acid, Phenylpropiolic acid | Pd(OAc)₂, Ag₂CO₃ | 120 °C | Moderate | General Method |
Discussion: The Sonogashira coupling offers a high-yielding and mild route to 2,4-dimethylphenylacetylene.[3] The reaction proceeds at room temperature, which is a significant advantage over alternative methods like the Stephens-Castro coupling that often requires high temperatures (refluxing pyridine). While decarboxylative coupling methods are emerging, they can require harsher conditions and may have a more limited substrate scope. The primary drawback of the Sonogashira reaction can be the need for a copper co-catalyst, which can sometimes lead to alkyne homocoupling as a side product.[4] However, in this specific case, the reported yield is excellent.[3]
Suzuki Coupling: Synthesis of 2,4-Dimethyl-1,1'-biphenyl
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and advanced materials.[5] Here, this compound is coupled with phenylboronic acid to produce 2,4-dimethyl-1,1'-biphenyl.
Experimental Protocol
Reaction: this compound + Phenylboronic Acid → 2,4-Dimethyl-1,1'-biphenyl
A general procedure for the Suzuki coupling of an aryl iodide is as follows:
In a flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete as monitored by TLC or GC. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Performance Comparison
| Method | Starting Materials | Catalyst/Reagent | Conditions | Typical Yield (%) | Reference |
| Suzuki Coupling | This compound, Phenylboronic Acid | Pd Catalyst, Base | 80-110 °C | 70-90% | [2] |
| Alternative: Stille Coupling | This compound, Phenyltrimethylstannane | Pd Catalyst | 60-100 °C | 75-95% | [2] |
| Alternative: Negishi Coupling | This compound, Phenylzinc chloride | Pd or Ni Catalyst | Room Temp to 60 °C | 70-95% | [6] |
| Alternative: Ullmann Reaction | This compound | Copper powder | >200 °C | Variable, often low | General Method |
Discussion: The Suzuki coupling is often the preferred method for biaryl synthesis due to the low toxicity of the boronic acid reagents and their byproducts, which are typically easy to remove.[7] While the Stille coupling can offer slightly higher yields and is tolerant of a wide range of functional groups, it suffers from the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[7] The Negishi coupling is also a powerful alternative with high yields and functional group tolerance, but organozinc reagents are often moisture-sensitive.[6] The classical Ullmann reaction is generally avoided due to the harsh reaction conditions and often low yields. For the synthesis of 2,4-dimethyl-1,1'-biphenyl, the Suzuki coupling represents a balanced approach in terms of yield, safety, and practicality.
Buchwald-Hartwig Amination: Synthesis of 2,4-Dimethyl-N-phenylaniline
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] It allows for the formation of a C-N bond between an aryl halide and an amine. In this example, this compound is coupled with aniline to produce 2,4-dimethyl-N-phenylaniline.
Experimental Protocol
Reaction: this compound + Aniline → 2,4-Dimethyl-N-phenylaniline
A general protocol for the Buchwald-Hartwig amination of an aryl iodide with an aniline is as follows:
In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed. The reaction is then cooled, quenched, and the product is isolated by extraction and purified by chromatography.[9]
Performance Comparison
| Method | Starting Materials | Catalyst/Reagent | Conditions | Typical Yield (%) | Reference |
| Buchwald-Hartwig Amination | This compound, Aniline | Pd Catalyst, Ligand, Base | 80-110 °C | Good to Excellent | [9] |
| Alternative: Ullmann Condensation | This compound, Aniline | Copper Catalyst, Base | High Temperatures (>180 °C) | Moderate to Good | General Method |
| Alternative: Nucleophilic Aromatic Substitution (SNAAr) | 2,4-Dinitroiodobenzene, Aniline | Base | Room Temp to Moderate Heat | High (for activated arenes) | Not applicable to this compound |
Discussion: The Buchwald-Hartwig amination offers significant advantages over the classical Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8] The Ullmann reaction typically requires very high temperatures and can have limited applicability. Nucleophilic aromatic substitution is generally only efficient for electron-deficient aryl halides and is not a viable route for an unactivated substrate like this compound. The choice of ligand is critical in the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results for coupling with anilines.[10]
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway Inhibition by Hsp90 Modulators
Caption: Inhibition of the Hsp90 chaperone pathway by synthetic modulators.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous "client" proteins, many of which are involved in signal transduction pathways critical for cell growth and survival.[11] Hsp90 inhibitors, some of which can be synthesized from aryl alkyne precursors derived from Sonogashira coupling, can disrupt the Hsp90-client protein interaction. This leads to the degradation of the client proteins via the proteasome, thereby inhibiting downstream signaling pathways.[3] For instance, the aryl hydrocarbon receptor (AhR) is an Hsp90 client protein. Inhibition of Hsp90 can suppress the activation of AhR signaling, which in turn can block the transcription of genes like CYP1A1 that are involved in the metabolic activation of carcinogens.[3][12] This highlights the potential of synthetic derivatives of this compound in the development of novel therapeutics that target protein folding and signaling pathways.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 3. HSP90 Inhibitors Suppress Aryl Hydrocarbon Receptor-Mediated Activation of CYP1A1 and CYP1B1 Transcription and DNA Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Xylene Isomers in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of xylene isomers—ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene)—in various catalytic processes. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection, reaction optimization, and process design.
Reaction Kinetics of Xylene Isomers
The catalytic transformation of xylene isomers is a cornerstone of the petrochemical industry, with applications ranging from the production of polymers to fine chemicals. The reactivity of each isomer is highly dependent on the specific catalytic process, the nature of the catalyst employed, and the reaction conditions. This section summarizes key kinetic parameters for three major catalytic reactions: isomerization, oxidation, and hydrogenation.
Data Presentation
The following table summarizes the available quantitative data on the reaction kinetics of xylene isomers. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions across different studies. However, relative reactivities and activation energies provide valuable insights into the intrinsic kinetic behavior of each isomer.
| Catalytic Reaction | Catalyst | Xylene Isomer | Apparent Activation Energy (kJ/mol) | Relative Reaction Rate/Selectivity | Reference |
| Isomerization | HZSM-5 | p-xylene | > m-xylene > o-xylene | p-xylene shows higher conversion than m- and o-xylene. | [1] |
| HZSM-5 | o-xylene | - | Diffusion coefficients: p-xylene > o-xylene > m-xylene, influencing isomerization rates above 523 K.[2] | [2] | |
| Pt/Ga/ZSM-5 | m-xylene | - | High selectivity towards p-xylene over o-xylene.[3] | [3] | |
| Oxidation | V2O5-TiO2 | o-xylene | ~134 | - | [4] |
| V2O5-TiO2 | o-xylene | - | The reaction network involves the formation of o-tolualdehyde and phthalide as intermediates to phthalic anhydride.[4] | [4] | |
| Hydrogen Abstraction | H/OH radicals | o-xylene | - | Rate constants for o-xylene + H and p-xylene + H are similar. | [5] |
| H/OH radicals | m-xylene | - | Rate constants are much lower than for o- and p-xylene. | [5] | |
| H/OH radicals | p-xylene | - | Rate constants for o-xylene + H and p-xylene + H are similar. | [5] | |
| Hydrogenation | NiMoSx | o-xylene | - | Preferentially undergoes direct hydrogenation. | [6] |
| CoMoSx | o-xylene | - | Drives more towards isomers and hydrogenated isomers. | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the catalytic isomerization and oxidation of xylene isomers.
Gas-Phase Xylene Isomerization in a Fixed-Bed Reactor
This protocol describes a typical setup for studying the isomerization of xylene isomers over a zeolite catalyst.
-
Reactor Setup: A continuous flow fixed-bed reactor is commonly used.[7] The reactor is typically made of stainless steel and housed in a furnace to maintain a constant temperature.
-
Catalyst Preparation and Loading: The catalyst, such as HZSM-5 zeolite, is pelletized, crushed, and sieved to a specific particle size. A known amount of the catalyst is packed into the reactor, supported by quartz wool.
-
Reaction Conditions:
-
Temperature: 425-450 °C[7]
-
Pressure: Typically atmospheric or slightly above.
-
Feed: A mixture of the desired xylene isomer and a carrier gas (e.g., hydrogen or nitrogen) is fed into the reactor. The hydrogen-to-hydrocarbon molar ratio is often maintained around 10:1.[7]
-
Weight Hourly Space Velocity (WHSV): The WHSV, defined as the mass flow rate of the feed per mass of the catalyst, is a critical parameter and is typically in the range of 0.5 h⁻¹[7].
-
-
Product Analysis: The reactor effluent is cooled and the liquid products are collected. The product composition is analyzed by gas chromatography (GC) to determine the conversion of the reactant and the selectivity towards different isomers and byproducts.
Catalytic Oxidation of o-Xylene
This protocol outlines a common procedure for the selective oxidation of o-xylene to phthalic anhydride.
-
Reactor Setup: A fixed-bed reactor is often employed for this gas-phase reaction.[8]
-
Catalyst: A commercial V2O5-TiO2 catalyst is typically used.[8]
-
Reaction Conditions:
-
Product Analysis: The reaction products are analyzed to determine the conversion of o-xylene and the selectivity towards phthalic anhydride and other oxidation products like maleic anhydride and carbon oxides.
Catalytic Reaction Pathways and Experimental Workflow
The following diagrams illustrate the typical workflow for a catalytic experiment and the interconnected pathways in xylene isomerization.
References
A Comparative Guide to Synthetic Methodologies Utilizing 4-Iodo-m-xylene
For Researchers, Scientists, and Drug Development Professionals
4-Iodo-m-xylene is a versatile aromatic building block employed in a multitude of synthetic transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of several key synthetic methodologies utilizing this compound, including the Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions. Experimental data is summarized for easy comparison, and detailed protocols for seminal experiments are provided, alongside visualizations of the reaction workflows.
Performance Comparison of Key Synthetic Methodologies
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving aryl iodides, providing a benchmark for the expected performance with this compound.
Table 1: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 2 | 96 |
| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF/DMF | RT-60 | 2-12 | High |
| 3 | 4-Methoxy-iodobenzene | 4-Methyl-phenylacetylene | PdCl₂ / L₂ | K₂CO₃ | EtOH | 90 | 24 | 80 |
| 4 | 4-Methoxy-iodobenzene | 3-Methyl-phenylacetylene | PdCl₂ / L₂ | K₂CO₃ | EtOH | 90 | 24 | 78 |
Table 2: Suzuki-Miyaura Coupling of Aryl Iodides with Boronic Acids/Esters
| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | Good-Excellent |
| 2 | 4-Iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 0.1-0.2 | High |
| 3 | o-Iodo nitroarenes | TB bis boronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Primary Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 12-24 | High |
| 2 | Aryl Iodide | Secondary Amines | Pd(OAc)₂ / JohnPhos | LHMDS | THF | 65 | 20 | 88-95 |
| 3 | 4-Iodopyrazole | Morpholine | Pd₂(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 | 18 | 70-80 |
Table 4: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Acrylonitrile | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 95 |
| 2 | Aryl Iodide | Styrene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | PhH | RT | 18 | Good |
| 3 | Iodocyclohexane | Styrene | Pd(dba)₂ / dppf | Cy₂NMe | PhCF₃ | 110 | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols serve as a foundation for developing specific procedures for this compound.
Sonogashira Coupling of this compound with Trimethylsilylacetylene
Materials:
-
This compound (1.0 mmol, 232 mg)
-
Trimethylsilylacetylene (1.1 mmol, 108 mg)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (TEA) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
The flask is placed under an inert atmosphere of nitrogen or argon.
-
Anhydrous THF and triethylamine are added via syringe.
-
Trimethylsilylacetylene is then added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Suzuki-Miyaura Coupling of an Aryl Iodide with an Arylboronic Acid
Materials:
-
Aryl Iodide (e.g., 4-Iodopyrazole derivative) (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%, 11.6 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1.2 mL)
Procedure:
-
To a microwave vial, add the aryl iodide and the arylboronic acid.
-
Add DME and water to the vial.
-
The vial is purged with nitrogen.
-
Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination of an Aryl Iodide with a Primary Amine
Materials:
-
Aryl Iodide (e.g., 4-Iodobenzylamine) (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
The aryl iodide and toluene are added.
-
The primary amine is then added via syringe.
-
The Schlenk tube is sealed and heated in an oil bath at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Heck Reaction of an Aryl Iodide with an Alkene
Materials:
-
Aryl Iodide (e.g., Iodobenzene) (1.0 mmol)
-
Alkene (e.g., Acrylonitrile) (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Sodium Acetate (NaOAc) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
A mixture of the aryl iodide, alkene, Pd(OAc)₂, and NaOAc in DMF is placed in a sealed tube.
-
The reaction mixture is heated to 100 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described synthetic methodologies.
Safety Operating Guide
Essential Guide to Handling 4-Iodo-m-xylene: PPE, Operational Protocols, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Iodo-m-xylene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]
Hazard Identification:
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C8H9I |
| Molecular Weight | 232.06 g/mol [2][3] |
| Physical Description | Clear yellow liquid[4] |
| Density | 1.628 g/mL at 25 °C[4] |
| Boiling Point | 105-106 °C at 5 mm Hg[4] |
| Flash Point | >230 °F (>110 °C)[4] |
| Storage Temperature | -20°C[2] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk. | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene. For extended exposure, consider double-gloving. | To prevent skin contact. Disposable nitrile gloves offer good protection against incidental splashes. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect skin and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a vapor respirator may be required. | To prevent inhalation of vapors which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and systematic approach is crucial for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the planned experiment.
-
Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the ventilation is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, weighing paper, etc.) and reagents before introducing this compound.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
2. Weighing and Transferring:
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, prepare a dry, inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.
-
Weighing: Tare a clean, dry container on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound into the container.
-
Transfer: Use a clean spatula or pipette to transfer the weighed this compound to the reaction vessel. To ensure complete transfer, the weighing container can be rinsed with a small amount of the reaction solvent and the rinsing added to the reaction vessel.
-
Cleaning: Immediately clean any spills on the balance or work surface with an appropriate solvent and absorbent material.
3. Dissolving:
-
Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel containing the this compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Observation: Ensure the solid is fully dissolved before proceeding with the next steps of the experiment.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Liquid Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, weighing paper, absorbent pads) in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazards (e.g., Irritant).
-
Disposal Method: All chemical waste must be disposed of through the institution's designated hazardous waste management program. Do not pour this compound down the drain or dispose of it in regular trash.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
